LY450108
Description
Propriétés
IUPAC Name |
3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3S/c1-12(2)27(25,26)22-11-13(3)14-4-6-18(7-5-14)23-19(24)15-8-16(20)10-17(21)9-15/h4-10,12-13,22H,11H2,1-3H3,(H,23,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOXQYLJOQAHST-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431720 | |
| Record name | LY450108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376594-67-1 | |
| Record name | LY-450108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376594671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY450108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-450108 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT47TQ8QOS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of LY450108 as a Positive Allosteric Modulator of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY450108, a member of the biarylpropylsulfonamide class of compounds, is a potent positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances excitatory neurotransmission by modulating the function of AMPA receptors, which are critical for fast synaptic transmission and synaptic plasticity in the central nervous system. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are pivotal in mediating fast synaptic transmission, synaptic plasticity, and higher cognitive functions. Among the ionotropic glutamate receptors, the AMPA receptor is responsible for the majority of fast excitatory postsynaptic currents. Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including depression and cognitive deficits. These modulators do not activate the receptor directly but rather enhance the response of the receptor to the endogenous agonist, glutamate. This modulation can occur through various mechanisms, including slowing the deactivation and desensitization of the receptor, thereby prolonging the synaptic current.
This compound was developed by Eli Lilly and Company as part of a research program focused on novel AMPA receptor potentiators. This guide will delve into the specific molecular interactions and functional consequences of this compound's action on the AMPA receptor.
Core Mechanism of Action: AMPA Receptor Potentiation
This compound acts as a positive allosteric modulator of AMPA receptors. Its primary mechanism involves binding to an allosteric site on the receptor complex, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that enhances its function in the presence of glutamate.
Effects on AMPA Receptor Kinetics
-
Slowing of Deactivation: Deactivation is the process of channel closing upon removal of the agonist. By slowing this process, this compound prolongs the duration of the excitatory postsynaptic current (EPSC) for a given glutamate release event.
-
Inhibition of Desensitization: Desensitization is a process where the receptor enters a closed, non-conducting state despite the continued presence of the agonist. Inhibition of desensitization by this compound allows the receptor to remain active for longer periods during sustained glutamate exposure.
These combined effects lead to an overall increase in charge transfer through the AMPA receptor channel, thereby potentiating the synaptic response.
Signaling Pathways
The potentiation of AMPA receptor activity by this compound initiates a cascade of downstream signaling events that are believed to contribute to its therapeutic effects. One of the key pathways involves the regulation of AMPA receptor phosphorylation.
Figure 1: Signaling pathway of this compound-mediated AMPA receptor phosphorylation.
Studies have shown that this compound can alleviate the abnormal phosphorylation of hippocampal AMPA receptors.[1] This modulation of phosphorylation, particularly of the GluA1 subunit, is a critical mechanism for regulating AMPA receptor trafficking and channel conductance, and it plays a significant role in synaptic plasticity.
Quantitative Data
While specific EC50 values and detailed kinetic data for this compound are not publicly available, information on related compounds from the same chemical class provides an indication of its potency. For instance, the related biarylpropylsulfonamides LY392098 and LY404187 have shown potent in vitro activity with EC50 values of 0.66 µM and 0.29 µM, respectively, for potentiation of AMPA receptors.[2]
| Compound | EC50 for AMPA Receptor Potentiation (µM) | Reference |
| LY392098 | 1.7 ± 0.5 | [3] |
| LY404187 | Not explicitly stated, but described as potent | [4] |
| This compound | Data not publicly available |
Experimental Protocols
The characterization of this compound as an AMPA receptor potentiator involves a variety of in vitro and in vivo experimental techniques.
In Vitro Electrophysiology
Whole-cell patch-clamp electrophysiology is the gold-standard technique for studying the effects of compounds on ion channel function.
Objective: To measure the potentiation of glutamate-evoked currents by this compound in neurons or cell lines expressing AMPA receptors.
Methodology:
-
Cell Preparation: Acutely isolated neurons (e.g., from the prefrontal cortex) or HEK293 cells transiently expressing specific AMPA receptor subunits are used.
-
Recording: Whole-cell voltage-clamp recordings are performed. The cell is held at a negative membrane potential (e.g., -60 mV) to record inward currents.
-
Agonist Application: A baseline response is established by applying a known concentration of glutamate or AMPA.
-
Compound Application: this compound is co-applied with the agonist at various concentrations.
-
Data Analysis: The potentiation of the peak and steady-state current is measured and a concentration-response curve is generated to determine the EC50 and maximal efficacy.
Figure 2: Experimental workflow for in vitro electrophysiology.
In Vivo Studies
In vivo studies are crucial for evaluating the therapeutic potential and physiological effects of this compound in a whole-organism context.
Objective: To assess the antidepressant-like effects of this compound in a lipopolysaccharide (LPS)-induced mouse model of depression.
Methodology:
-
Animal Model: An LPS-induced depressive mouse model is established.
-
Drug Administration: this compound is administered to the animals.
-
Behavioral Tests: Depressive-like behaviors are assessed using standard tests such as the forced swim test and tail suspension test.
-
Biochemical Analysis: Following the behavioral tests, brain tissue (e.g., hippocampus) is collected to analyze the phosphorylation state of AMPA receptors and other relevant signaling molecules via Western blotting.
Figure 3: Workflow for in vivo efficacy studies.
Conclusion
This compound is a potent positive allosteric modulator of AMPA receptors that enhances glutamatergic neurotransmission. Its mechanism of action involves the potentiation of AMPA receptor currents, likely through the slowing of deactivation and inhibition of desensitization. This leads to downstream signaling events, including the modulation of AMPA receptor phosphorylation, which are thought to underlie its therapeutic effects. While detailed quantitative data on this compound's direct interaction with the AMPA receptor are limited in publicly accessible literature, the information available from related compounds and preclinical studies in disease models provides a strong foundation for its potential as a therapeutic agent for neurological and psychiatric disorders. Further research is warranted to fully elucidate the specific molecular determinants of its action and to translate these findings into clinical applications.
References
- 1. Preventive effects of the AMPA receptor potentiator this compound in an LPS-induced depressive mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. LY392098, a novel AMPA receptor potentiator: electrophysiological studies in prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY404187: a novel positive allosteric modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of LY450108 (Semagacestat)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties and bioavailability of LY450108, also known as semagacestat. The information is compiled from various clinical studies and presented in a structured format to facilitate understanding and further research. Semagacestat was developed as a γ-secretase inhibitor for the potential treatment of Alzheimer's disease.[1] Although its clinical development was halted due to unfavorable risk-benefit findings in Phase III trials, the data generated from these studies offer valuable insights into the behavior of this compound in humans.[1][2]
Pharmacokinetic Properties of Semagacestat (this compound)
Semagacestat exhibits rapid plasma elimination with a half-life of approximately 2.5 hours.[3] The time to reach maximum plasma concentration (Tmax) is generally around 1.0 to 1.5 hours.[3] Its metabolism is primarily mediated by CYP3A4 and 3A5 enzymes, and it is excreted renally, with 87% accounted for as both unchanged drug (44%) and metabolites (43%).[1]
Single-Dose Pharmacokinetic Parameters in Healthy Volunteers
The following table summarizes the single-dose pharmacokinetic parameters of semagacestat in healthy participants.
| Parameter | Value | Conditions | Reference |
| Dose | 140 mg | Single-dose, open-label, randomized, 3-period crossover studies | [3] |
| Tmax (median) | ~1.0 hour | Fasting | [3] |
| 1.5 hours | With food | [3] | |
| Half-life (t½) | ~2.5 hours | - | [3] |
| Effect of Food on AUC(0-∞) | No significant change (Ratio: 1.02, 90% CI: 0.990-1.05) | - | [3] |
| Effect of Food on Cmax | ~15% decline | - | [3] |
| Effect of Time of Dosing on AUC(0-∞) | No significant difference (Ratio: 1.01, 90% CI: 0.975-1.04) | - | [3] |
| Effect of Time of Dosing on Cmax | No significant difference | - | [3] |
| Effect of Time of Dosing on Tmax | No significant difference | - | [3] |
Bioavailability
The bioavailability of semagacestat has been assessed by comparing different formulations.
| Comparison | Relative Bioavailability (F) | 90% Confidence Interval | Reference |
| Tablet form II vs. Capsule | ~100% | 0.96-1.10 | [3] |
Experimental Protocols
The pharmacokinetic data for semagacestat were derived from a series of clinical trials with specific methodologies.
Study Design
-
Phase I Studies: These were typically single- and multiple-dose studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics. For instance, two single-dose (140 mg), open-label, randomized, 3-period crossover studies were conducted to evaluate the effect of formulation, food, and time of dosing.[3]
-
Phase II and III Studies (e.g., IDENTITY trials): These were multicenter, randomized, double-blind, placebo-controlled trials in patients with mild-to-moderate Alzheimer's disease.[4][5][6] The IDENTITY trials, for example, enrolled over 1,500 patients and administered daily doses of 100 mg or 140 mg of semagacestat or a placebo.[2] Some study designs included a randomized delayed-start, allowing placebo patients to switch to the active drug.[4]
Dosing and Administration
-
Doses in clinical trials ranged from 30 mg to 140 mg administered orally once daily.[7]
-
In some studies, doses were titrated up. For example, patients might start on 60 mg for a few weeks before increasing to 100 mg or 140 mg.[5]
Sample Collection and Analysis
-
Blood Sampling: Plasma concentrations of semagacestat were measured at various time points after administration to determine pharmacokinetic parameters.
-
Cerebrospinal Fluid (CSF) Sampling: In some studies, CSF was collected to measure the concentration of semagacestat and its effect on amyloid-β levels in the central nervous system.[7]
-
Analytical Methods: Specific and validated analytical methods were used to quantify semagacestat concentrations in plasma and CSF.
Visualizations
Signaling Pathway of Semagacestat
Semagacestat is a γ-secretase inhibitor. This enzyme is a key component in the processing of Amyloid Precursor Protein (APP) and the Notch receptor. By inhibiting γ-secretase, semagacestat was intended to reduce the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. However, this inhibition also affects the processing of other substrates like Notch, which can lead to adverse effects.[8][9][10]
Caption: Signaling pathway of semagacestat (this compound) as a γ-secretase inhibitor.
Experimental Workflow for a Clinical Pharmacokinetic Study
The following diagram illustrates a generalized workflow for a clinical trial designed to assess the pharmacokinetics of a drug like semagacestat, based on the descriptions of the clinical studies.[4][5][6]
Caption: Generalized workflow of a clinical pharmacokinetic study.
References
- 1. Semagacestat - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Semagacestat pharmacokinetics are not significantly affected by formulation, food, or time of dosing in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Peripheral and central effects of γ-secretase inhibition by semagacestat in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Semagacestat | ALZFORUM [alzforum.org]
- 8. Secretase promotes AD progression: simultaneously cleave Notch and APP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Double-Edged Sword: An In-Depth Technical Guide to the Effects of LY450108 (Semagacestat) on Neuronal Plasticity and LTP
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY450108, also known as semagacestat, is a potent γ-secretase inhibitor initially developed as a disease-modifying therapy for Alzheimer's disease. The primary mechanism of action is the reduction of amyloid-β (Aβ) peptide production, a key component of amyloid plaques. However, the clinical development of semagacestat was halted due to the paradoxical worsening of cognitive functions in patients. This technical guide delves into the preclinical evidence surrounding the effects of this compound on neuronal plasticity and Long-Term Potentiation (LTP), a cellular correlate of learning and memory. While direct studies on semagacestat's impact on LTP are limited, this guide synthesizes available data on its influence on hippocampal network activity and explores the broader implications of γ-secretase inhibition on synaptic function. We will examine the intricate signaling pathways involved, present available quantitative data, and provide detailed experimental protocols from key studies to offer a comprehensive understanding of this compound's complex neurological effects.
Introduction: The Rationale and the Paradox of γ-Secretase Inhibition
The amyloid cascade hypothesis has been a cornerstone of Alzheimer's disease research, positing that the accumulation of Aβ peptides, generated through sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, is the primary pathogenic event. This compound was designed to directly test this hypothesis by inhibiting γ-secretase, thereby reducing the production of Aβ40 and Aβ42.[1] Preclinical studies in animal models indeed demonstrated a reduction in soluble Aβ and amyloid plaque burden.[1]
However, the outcomes of Phase III clinical trials were unexpected and pointed to a more complex role of γ-secretase in cognitive function. Patients treated with semagacestat exhibited significantly worsened cognitive function compared to the placebo group, leading to the termination of the trials.[2] This has prompted a deeper investigation into the off-target effects and the broader consequences of inhibiting this critical enzyme, which has a variety of substrates beyond APP that are crucial for neuronal function.
Effects on Hippocampal Network Activity
While direct electrophysiological studies on LTP with semagacestat are not extensively published, a key study by Hajos et al. (2013) investigated its effects on hippocampal neuronal network oscillations in vivo, a critical component of cognitive processing.
Diminished Hippocampal Theta Oscillation
The study found that both acute and sub-chronic administration of semagacestat diminished the power of elicited hippocampal theta oscillations in mice.[2] Theta oscillations are crucial for synaptic plasticity and memory formation. This disruptive effect on hippocampal network function could be a contributing factor to the cognitive worsening observed in clinical trials.[2]
Quantitative Data on Aβ Reduction and Hippocampal Activity
The following tables summarize the key quantitative findings from preclinical studies on semagacestat.
| Parameter | Treatment Group | Dosage | Duration | Change from Control | Reference |
| Brain Aβ40 | Semagacestat | 100 mg/kg, p.o. | 12 days (sub-chronic) | ↓ 51% | [2] |
| Brain Aβ42 | Semagacestat | 100 mg/kg, p.o. | 12 days (sub-chronic) | ↓ 26% | [2] |
| Hippocampal Theta Power | Semagacestat | 100 mg/kg, s.c. | Acute | Significantly diminished | [2] |
| Hippocampal Theta Power | Semagacestat | 100 mg/kg, p.o. | 12 days (sub-chronic) | Significantly diminished | [2] |
Table 1: Effects of Semagacestat on Brain Aβ Levels and Hippocampal Theta Power in Mice.
Putative Mechanisms Affecting Neuronal Plasticity and LTP
The detrimental effects of semagacestat on cognition, despite its Aβ-lowering properties, suggest that its impact on other γ-secretase substrates and pathways is critical.
Inhibition of Notch Signaling
γ-secretase is essential for the cleavage and activation of Notch receptors, which play a crucial role in synaptic plasticity and memory formation.[3][4] Reduced Notch signaling has been shown to impair LTP at hippocampal CA1 synapses.[4][5] Therefore, the non-selective inhibition of γ-secretase by semagacestat likely disrupts Notch-dependent pathways that are vital for maintaining normal synaptic function.
Caption: this compound's impact on the Notch signaling pathway.
Accumulation of β-C-Terminal Fragments (β-CTF)
Inhibition of γ-secretase leads to the accumulation of the β-C-terminal fragment (β-CTF) of APP.[6] There is emerging evidence that β-CTF itself can be neurotoxic and may contribute to synaptic dysfunction. Subchronic administration of LY450139 has been shown to impair cognition in wild-type mice, suggesting an APP-dependent mechanism that could be mediated by β-CTF accumulation.[6]
Caption: Impact of this compound on APP processing and β-CTF accumulation.
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in this guide, based on the work of Hajos et al. (2013).
In Vivo Electrophysiological Recordings of Hippocampal Theta Oscillations
-
Animal Model: Male C57BL/6 mice.
-
Anesthesia: Urethane.
-
Electrode Implantation:
-
A multi-site silicon probe (NeuroNexus) is stereotaxically implanted to record field potentials across the hippocampal formation.
-
A bipolar stimulating electrode is implanted in the brainstem nucleus pontis oralis (nPO) to elicit hippocampal theta oscillations.
-
-
Drug Administration:
-
Acute: Semagacestat (100 mg/kg) administered subcutaneously.
-
Sub-chronic: Semagacestat (100 mg/kg) administered orally twice daily for 12 days.
-
-
Electrophysiological Recordings:
-
Field potentials are recorded in response to electrical stimulation of the nPO.
-
The power and frequency of the elicited theta oscillations are analyzed.
-
-
Biochemical Analysis:
-
Following electrophysiological recordings, brain tissue is collected for the measurement of Aβ40 and Aβ42 levels using DELFIA TRF technology.
-
Caption: Workflow for in vivo hippocampal theta oscillation recording.
Conclusion and Future Directions
The story of this compound (semagacestat) serves as a critical lesson in the development of therapeutics for complex neurological disorders. While effectively targeting the production of Aβ peptides, its broad inhibition of γ-secretase led to unintended and detrimental consequences on cognitive function, likely through the disruption of crucial signaling pathways such as Notch and the accumulation of potentially toxic APP fragments.
For researchers and drug development professionals, the key takeaways are:
-
Target Selectivity is Paramount: The development of more selective γ-secretase modulators (GSMs) that specifically reduce Aβ42 production without affecting Notch signaling or causing β-CTF accumulation is a more promising therapeutic strategy.
-
Beyond Amyloid-β: The cognitive worsening observed with semagacestat underscores the importance of understanding the multifaceted roles of γ-secretase and its various substrates in maintaining neuronal health and plasticity.
-
Comprehensive Preclinical Evaluation: Future drug candidates targeting core pathological processes in neurodegenerative diseases must undergo rigorous preclinical evaluation that includes not only measures of target engagement but also comprehensive assessments of synaptic function, network activity, and potential off-target effects.
Further research is needed to fully elucidate the precise molecular mechanisms by which semagacestat impairs neuronal plasticity. Direct studies employing in vitro and in vivo LTP paradigms are warranted to dissect the contributions of Notch inhibition versus β-CTF accumulation to the observed synaptic deficits. Such studies will be invaluable in guiding the development of safer and more effective therapies for Alzheimer's disease and other neurological disorders characterized by synaptic dysfunction.
References
- 1. Semagacestat | ALZFORUM [alzforum.org]
- 2. Effects of the γ-secretase inhibitor semagacestat on hippocampal neuronal network oscillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Involvement of Notch signaling in hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Notch signaling in hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice | Journal of Neuroscience [jneurosci.org]
The Dichotomous Identity of LY450108: A Tale of a Failed Neuroprotective Agent and a Promising Antidepressant Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The numerical designation LY450108 represents two distinct investigational compounds developed by Eli Lilly and Company, a fact that has led to considerable confusion in scientific literature. The more widely known compound, also designated as LY450139 and named semagacestat , is a γ-secretase inhibitor that was investigated for its neuroprotective potential in Alzheimer's disease. Despite showing target engagement through the reduction of amyloid-β (Aβ) peptides, semagacestat ultimately failed in Phase III clinical trials due to a paradoxical worsening of cognitive function and an unfavorable side-effect profile. The second, lesser-known compound, a potent AMPA receptor potentiator , also carries the this compound designation. Preclinical studies have demonstrated its potential neuroprotective and antidepressant effects in a lipopolysaccharide (LPS)-induced model of depression. This technical guide will separately detail the core pharmacology, experimental data, and signaling pathways associated with each of these molecules to provide clarity for the research community.
Part 1: Semagacestat (LY450139) - The γ-Secretase Inhibitor
Introduction and Rationale for Neuroprotection
Semagacestat was developed based on the amyloid cascade hypothesis of Alzheimer's disease, which posits that the accumulation of Aβ peptides is the primary pathogenic event. By inhibiting γ-secretase, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), semagacestat was designed to reduce the production of Aβ, thereby preventing plaque formation and downstream neurotoxicity.
Mechanism of Action: Inhibition of γ-Secretase
Semagacestat is a non-transition state analog inhibitor of the γ-secretase complex. This enzyme is responsible for the final intramembrane cleavage of APP to generate Aβ peptides of various lengths, including the aggregation-prone Aβ42. Inhibition of γ-secretase was expected to be a direct neuroprotective strategy by reducing the primary neurotoxic species in Alzheimer's disease.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from studies on semagacestat.
Table 1: Preclinical Efficacy of Semagacestat on Aβ Levels
| Animal Model | Treatment | Aβ Reduction | Source |
| Transgenic APP Mice | 100 mg/kg, p.o. (sub-chronic) | Brain Aβ40: 51% Brain Aβ42: 26% | [1] |
| Transgenic Mice | Single doses | 25-30% reduction in soluble brain Aβ associated with attenuation of cognitive deficit (with DAPT, another γ-secretase inhibitor) | [2] |
Table 2: Clinical Pharmacodynamic Effects of Semagacestat on Aβ Levels in Healthy Volunteers
| Dose (single oral) | Inhibition of newly generated CSF Aβ (over 12 hours) | Source |
| 100 mg | 47% | [3][4] |
| 140 mg | 52% | [3][4] |
| 280 mg | 84% | [3][4] |
Table 3: Outcomes of Phase III IDENTITY Trials of Semagacestat in Alzheimer's Disease Patients
| Outcome Measure | Placebo Group | 100 mg Semagacestat Group | 140 mg Semagacestat Group | Source |
| Change in ADAS-cog score (worsening) | +6.4 points | +7.5 points | +7.8 points | [5] |
| Change in ADCS-ADL score (worsening) | -9.0 points | -10.5 points | -12.6 points | [5] |
Experimental Protocols
1.4.1. In Vivo Aβ Reduction in Transgenic Mice
-
Animal Model: Transgenic mice overexpressing a mutant form of human APP (e.g., PDAPP mice).
-
Drug Administration: Semagacestat was administered orally (p.o.) at doses such as 100 mg/kg, either as a single dose or sub-chronically (e.g., twice daily for 12 days)[1].
-
Sample Collection: Brain tissue was collected at a specified time point after the final dose.
-
Aβ Quantification: Brain homogenates were analyzed for Aβ40 and Aβ42 levels using specific enzyme-linked immunosorbent assays (ELISAs) or DELFIA TRF technology[1].
1.4.2. Stable Isotope Labeling Kinetics (SILK) in Humans
-
Objective: To measure the in vivo production and clearance rates of Aβ in the central nervous system.
-
Procedure: Healthy volunteers received a primed, constant intravenous infusion of ¹³C₆-leucine to label newly synthesized proteins.
-
Drug Administration: A single oral dose of semagacestat (e.g., 100, 140, or 280 mg) or placebo was administered[3][4].
-
CSF Sampling: Cerebrospinal fluid (CSF) was collected serially via an indwelling lumbar catheter.
-
Analysis: Aβ peptides in the CSF were immunoprecipitated and their isotopic enrichment was measured by mass spectrometry to determine the fractional synthesis and clearance rates.
Signaling Pathways and Mechanisms of Failure
The intended and unintended signaling consequences of semagacestat are crucial to understanding its clinical failure.
1.5.1. Amyloid Precursor Protein (APP) Processing Pathway
Semagacestat inhibits γ-secretase, a key enzyme in the amyloidogenic pathway.
References
- 1. dieringlab.web.unc.edu [dieringlab.web.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to LY450108: A Potent AMPA Receptor Potentiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY450108 is a potent, selective, and systemically active positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive overview of its chemical structure, properties, and biological activity. Detailed experimental protocols for its synthesis and key pharmacological assays are presented to facilitate further research and development. The known signaling pathways influenced by this compound-mediated AMPA receptor potentiation are also discussed and visualized.
Chemical Structure and Properties
This compound, with the IUPAC name N-[4-[(1R)-1-Methyl-2-[[(1-methylethyl)sulfonyl]amino]ethyl]phenyl]-3,5-difluorobenzamide, is a novel compound characterized by a central phenyl ring substituted with a chiral side chain and a difluorobenzamide moiety.
Chemical Structure
Chemical Name: N-[4-[(1R)-1-Methyl-2-[[(1-methylethyl)sulfonyl]amino]ethyl]phenyl]-3,5-difluorobenzamide.
Molecular Formula: C₁₉H₂₂F₂N₂O₃S[1]
Molecular Weight: 396.45 g/mol [1]
CAS Number: 376594-67-1[1]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂F₂N₂O₃S | [1] |
| Molecular Weight | 396.45 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [1] |
| Purity | ≥98% (by HPLC) | [1] |
Mechanism of Action and Signaling Pathways
This compound acts as a positive allosteric modulator of AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. By binding to an allosteric site on the receptor, this compound enhances the glutamate-mediated ion channel opening, leading to increased synaptic potentiation.
The potentiation of AMPA receptor activity by this compound is believed to involve a cascade of intracellular signaling events. A key downstream effector is Calcium/calmodulin-dependent protein kinase II (CaMKII). Increased Ca²⁺ influx through the potentiated AMPA receptors activates CaMKII, which in turn can phosphorylate various substrates, including the AMPA receptor subunits themselves, leading to enhanced receptor trafficking to the synapse and increased channel conductance.
Caption: Signaling pathway of this compound-mediated AMPA receptor potentiation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A detailed protocol for the synthesis of radiolabeled this compound has been published, providing a foundational method for its preparation. The following is a generalized workflow based on established synthetic strategies for similar compounds.
References
The Allosteric Binding Site of LY450108 on the AMPA Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY450108 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the biarylpropylsulfonamide class of compounds, it enhances the function of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. This technical guide provides an in-depth overview of the binding site of this compound on the AMPA receptor, detailing its mechanism of action, subunit and splice variant selectivity, and the experimental methodologies used to characterize its interactions. Due to the limited availability of specific quantitative data for this compound, this guide will leverage the extensive research conducted on its close structural and functional analog, LY404187, to provide a comprehensive understanding of this class of AMPA receptor modulators.
The AMPA Receptor: A Primer
AMPA receptors are tetrameric ion channels composed of four subunits (GluA1-4). The subunit composition dictates the receptor's biophysical properties, including ion permeability and gating kinetics.[1] Each subunit possesses a modular structure comprising an amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel, and an intracellular C-terminal domain (CTD).[2] The LBD, formed by two extracellular segments, creates a "clamshell-like" structure that binds the endogenous agonist glutamate.[1] Furthermore, alternative splicing of the gene encoding each subunit generates "flip" and "flop" isoforms, which exhibit distinct desensitization kinetics.[3]
The this compound/LY404187 Binding Site
This compound and its analog LY404187 are positive allosteric modulators, meaning they bind to a site on the receptor distinct from the glutamate-binding (orthosteric) site.[4] This allosteric binding enhances the receptor's response to glutamate without directly activating the channel.
The binding site for the biarylpropylsulfonamide class of modulators, including LY404187, is located at the dimer interface of the ligand-binding domains (LBDs) of adjacent AMPA receptor subunits.[5][6] This strategic location allows the modulator to influence the conformational changes associated with receptor activation and desensitization.
Upon glutamate binding, the LBD "clamshell" closes, triggering the opening of the ion channel. The receptor then rapidly enters a desensitized state, where the channel closes despite the continued presence of glutamate. Positive allosteric modulators like LY404187 stabilize the closed-cleft, glutamate-bound conformation of the LBD.[5][6] This stabilization slows the rate of deactivation (channel closing after glutamate unbinds) and desensitization, thereby prolonging the flow of ions through the channel and potentiating the synaptic response.
A critical determinant for the action of many allosteric modulators, including those of the biarylpropylsulfonamide class, is a region within the LBD known as the "flip/flop" cassette. This short segment of amino acids, which differs between the two splice variants, is located at the LBD dimer interface. Site-directed mutagenesis studies have revealed that the identity of a single amino acid residue within this cassette (Serine in the flip isoform and Asparagine in the flop isoform at position 775 in GluA2) is a key factor in the differential modulation of the splice variants by compounds like LY404187.[7]
Quantitative Data: Subunit and Splice Variant Selectivity of LY404187
The following tables summarize the quantitative data for the potentiation of human recombinant AMPA receptors by LY404187, a close analog of this compound. The data is derived from whole-cell patch-clamp electrophysiology experiments on HEK293 cells expressing homomeric AMPA receptors.
Table 1: EC50 Values of LY404187 for Potentiation of Human AMPA Receptor Subunits
| Subunit (Flip Isoform) | EC50 (µM) |
| GluA1i | 5.65 |
| GluA2i | 0.15 |
| GluA3i | 1.66 |
| GluA4i | 0.21 |
Data from Tocris Bioscience product datasheet for LY404187.[8]
Table 2: Splice Variant Selectivity of LY404187
| Receptor Subunit | Potentiation (Flip vs. Flop) |
| GluA1-4 | Preferential potentiation of the "flip" splice variant |
Qualitative observation from multiple studies.[7][9]
Experimental Protocols
The characterization of this compound and related compounds relies on a combination of electrophysiological and biochemical assays. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through AMPA receptors in response to glutamate and to quantify the potentiating effect of allosteric modulators.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with cDNA encoding the desired human AMPA receptor subunit (e.g., GluA1i, GluA2o).
-
Cells are re-plated onto glass coverslips 24 hours post-transfection for recording.
2. Recording Solutions:
-
External Solution (in mM): 145 NaCl, 2.5 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, 10 glucose, adjusted to pH 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 110 NaCl, 10 NaF, 5 EGTA, 0.5 CaCl₂, 1 MgCl₂, 10 Na₂ATP, 5 HEPES, adjusted to pH 7.3 with CsOH.
3. Recording Procedure:
-
Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes with a resistance of 3-5 MΩ are filled with the internal solution.
-
A whole-cell recording configuration is established on a single transfected cell. The cell is voltage-clamped at a holding potential of -70 mV.
-
A baseline response is established by applying a saturating concentration of glutamate (e.g., 1 mM) for a defined duration (e.g., 100 ms) using a rapid solution exchange system.
-
The cell is then pre-incubated with varying concentrations of this compound (or LY404187) in the external solution for a set period before co-application with glutamate.
-
The potentiation of the AMPA receptor-mediated current (both peak and steady-state) is measured and compared to the baseline response.
-
Concentration-response curves are generated to determine the EC50 value of the modulator.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the AMPA receptor. As allosteric modulators often do not bind to the same site as the radioligand, a competition binding assay is typically employed where the modulator's ability to displace a known radiolabeled ligand is measured.
1. Membrane Preparation:
-
Rat cerebral cortex tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and re-suspended in assay buffer.
2. Assay Conditions:
-
The assay is performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
3. Detection and Analysis:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of AMPA Receptor Potentiation
The potentiation of AMPA receptors by this compound can lead to the activation of downstream signaling cascades implicated in synaptic plasticity and neuroprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a New Positive Allosteric Modulator of AMPA Receptors - PAM-43: Specific Binding of the Ligand and its Ability to Potentiate AMPAR Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of AMPA receptor – auxiliary protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. LY404187: a novel positive allosteric modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Downstream Signaling Pathways of LY450108 (Semagacestat)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY450108, also known as semagacestat, is a small-molecule inhibitor of γ-secretase, an intramembrane protease centrally involved in the generation of amyloid-β (Aβ) peptides. Developed as a potential disease-modifying therapy for Alzheimer's disease, the primary rationale for its use was to decrease the production of neurotoxic Aβ peptides, key components of the amyloid plaques found in the brains of Alzheimer's patients. However, the clinical development of semagacestat was halted due to a lack of efficacy and adverse side effects, including a worsening of cognitive function and an increased incidence of skin cancer.[1][2] This technical guide provides a detailed overview of the downstream signaling pathways affected by this compound, focusing on its intended on-target effects on Amyloid Precursor Protein (APP) processing and its significant off-target effects on Notch signaling.
On-Target Effects: Modulation of Amyloid Precursor Protein (APP) Processing
The primary mechanism of action of this compound is the inhibition of the γ-secretase complex. This enzyme is the final of three proteases (following β-secretase and α-secretase) that process the type I transmembrane protein, APP. The amyloidogenic pathway, which leads to the production of Aβ peptides, is initiated by the cleavage of APP by β-secretase (BACE1), generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment of 99 amino acids, known as C99. Subsequently, the γ-secretase complex cleaves C99 at various positions within its transmembrane domain, releasing the Aβ peptide and the APP intracellular domain (AICD).
Inhibition of γ-secretase by this compound directly blocks the final step of this pathway, leading to a reduction in the production of Aβ peptides, particularly the aggregation-prone Aβ40 and Aβ42 isoforms.[3] However, this inhibition also results in the accumulation of the C99 fragment.[1][4] Emerging evidence suggests that the accumulation of C99 is not benign and can exert its own neurotoxic effects independent of Aβ. These include inducing lysosomal-autophagic pathology and impairing mitochondrial function.[1][5]
Signaling Pathway Diagram: APP Processing
Off-Target Effects: Disruption of Notch Signaling
A critical aspect of this compound's pharmacology is its lack of selectivity for the γ-secretase-mediated cleavage of APP over other substrates. One of the most important alternative substrates is the Notch family of transmembrane receptors. Notch signaling is a highly conserved pathway crucial for cell-cell communication, regulating cell fate decisions, proliferation, differentiation, and apoptosis in various tissues.
The activation of Notch signaling is initiated by the binding of a ligand (e.g., Delta or Jagged) on a neighboring cell to the Notch receptor. This interaction triggers a two-step proteolytic cleavage of the Notch receptor. The first cleavage is mediated by an ADAM (A Disintegrin and Metalloproteinase) family protease, followed by a second cleavage within the transmembrane domain by the γ-secretase complex. This second cleavage releases the Notch intracellular domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and the coactivator MAML (Mastermind-like). This complex activates the transcription of downstream target genes, including those of the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.
This compound, by inhibiting γ-secretase, blocks the release of NICD, thereby preventing the activation of Notch target genes. This disruption of Notch signaling is believed to be the underlying cause of many of the adverse effects observed in clinical trials, particularly the increased incidence of skin cancers. In the skin, Notch signaling is essential for maintaining homeostasis, regulating keratinocyte proliferation and differentiation. Downstream targets of Notch in the skin include p21 (a cell cycle inhibitor) and p63 (a transcription factor involved in maintaining the proliferative potential of basal keratinocytes).[6][7] Inhibition of Notch signaling can disrupt this delicate balance, potentially leading to uncontrolled cell growth.
Signaling Pathway Diagram: Notch Signaling
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Aβ40 production | 12.1 |
| Aβ42 production | 10.9 |
| Notch signaling | 14.1 |
Table 2: Clinical Trial Data for Semagacestat in Alzheimer's Disease
| Parameter | Placebo | 100 mg Semagacestat | 140 mg Semagacestat |
| Change in ADAS-cog score at week 76 (higher score = worse cognition) | +6.4 | +7.5 | +7.8 |
| Change in ADCS-ADL score at week 76 (higher score = better function) | -9.0 | -10.5 | -12.6 |
| Reduction in plasma Aβ40 concentration | - | 58% | 65% |
| Reduction in newly generated CSF Aβ over 12 hours | - | 47% | 52% |
Data compiled from multiple sources.[2][8][9]
Experimental Protocols
In Vitro γ-Secretase Activity Assay
Objective: To determine the inhibitory activity of a compound on γ-secretase.
Methodology: A cell-free assay using solubilized cell membranes and a recombinant substrate.
Workflow:
Detailed Steps:
-
Preparation of Cell Membranes:
-
Harvest cells (e.g., HEK293) and wash with cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and homogenize.
-
Centrifuge to pellet nuclei and unbroken cells.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
-
Solubilization of γ-Secretase:
-
Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., CHAPSO) and protease inhibitors.
-
Incubate on ice to allow for solubilization.
-
Centrifuge to remove insoluble material. The supernatant contains the active γ-secretase complex.
-
-
In Vitro Cleavage Reaction:
-
Combine the solubilized γ-secretase preparation, the substrate (e.g., recombinant C99-Flag), and varying concentrations of the test compound (this compound) or vehicle control.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).
-
-
Detection of Cleavage Products:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for the cleavage product (e.g., anti-Flag antibody to detect the AICD portion of the C99-Flag substrate).
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the cleaved product using densitometry.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control to determine the IC50 value.
-
Analysis of Notch Signaling Pathway Activity
Objective: To quantify the effect of a γ-secretase inhibitor on Notch signaling.
Methodology: A cell-based reporter assay or analysis of endogenous Notch target gene expression.
Reporter Assay Workflow:
Endogenous Gene Expression Analysis:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., keratinocytes for skin-related effects) and treat with varying concentrations of this compound.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for Notch target genes (e.g., HES1, HEY1, p21).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene and calculate the fold change in expression relative to the vehicle-treated control.
Conclusion
This compound (semagacestat) serves as a critical case study in the development of therapeutics for Alzheimer's disease. While its mechanism of action as a γ-secretase inhibitor effectively reduces the production of Aβ peptides, its lack of selectivity leads to the significant inhibition of Notch signaling. The downstream consequences of this off-target effect, coupled with the emerging understanding of the toxicity associated with the accumulation of the C99 fragment of APP, likely contributed to its clinical trial failures. This in-depth guide to the downstream signaling pathways of this compound provides valuable insights for researchers and drug development professionals, highlighting the complexities of targeting intramembrane proteases and the importance of understanding both on-target and off-target pharmacology. Future efforts in this area will likely focus on the development of γ-secretase modulators that selectively alter the cleavage of APP to reduce the production of toxic Aβ species without affecting the processing of other critical substrates like Notch.
References
- 1. Intraneuronal aggregation of the β-CTF fragment of APP (C99) induces Aβ-independent lysosomal-autophagic pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Semagacestat | ALZFORUM [alzforum.org]
- 4. Intraneuronal aggregation of the β-CTF fragment of APP (C99) induces Aβ-independent lysosomal-autophagic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accumulation of amyloid precursor protein C-terminal fragments triggers mitochondrial structure, function, and mitophagy defects in Alzheimer’s disease models and human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pleiotropic Role of Notch Signaling in Human Skin Diseases [mdpi.com]
- 7. [Expression of Notch receptors, ligands and downstream target genes in epidermis of hypertrophic scar] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
LY450108: A Technical Guide to its Selectivity for AMPA Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selectivity of LY450108 for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits. This compound is a potent, orally active positive allosteric modulator (PAM) of AMPA receptors, developed by Eli Lilly and Company for the potential treatment of neurological and psychiatric disorders. A critical aspect of its pharmacological profile is its interaction with the diverse array of AMPA receptor subunit compositions, which dictates its functional effects in different brain regions and neuronal populations. This document consolidates available quantitative data on the subunit selectivity of this compound, details the experimental protocols used for its characterization, and provides visual representations of relevant signaling pathways and experimental workflows.
Introduction to AMPA Receptors and this compound
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). They are tetrameric protein complexes assembled from four different subunits: GluA1, GluA2, GluA3, and GluA4. The subunit composition of these receptors is heterogeneous and developmentally regulated, conferring distinct electrophysiological and pharmacological properties. The inclusion of the GluA2 subunit, for instance, renders the receptor impermeable to calcium ions. Furthermore, each subunit exists in two splice variants, "flip" and "flop," which differ in their desensitization kinetics.
This compound is a member of a chemical series of AMPA receptor potentiators. These molecules do not activate AMPA receptors directly but enhance the response to the endogenous agonist, glutamate. The therapeutic potential of AMPA receptor PAMs lies in their ability to enhance synaptic transmission and plasticity, processes that are often impaired in various neurological and psychiatric conditions. The initial discovery of the chemical class to which this compound belongs involved a high-throughput screening campaign against homomeric GluA4 flip receptors, indicating a foundational activity at this particular subunit.
Quantitative Data on this compound Subunit Selectivity
While extensive public data detailing the selectivity of this compound across all possible AMPA receptor subunit combinations remains limited, the available information suggests a degree of selectivity. The following table summarizes the known potentiation effects of this compound on different AMPA receptor subunit compositions. It is important to note that direct, side-by-side comparative studies with standardized methodologies are not extensively published.
| Receptor Subunit Composition | Splice Variant | Potentiation (EC50/Fold-Potentiation) | Reference |
| Homomeric GluA4 | flip | Potentiation observed (specific EC50 not publicly detailed) | Implied by initial screening target |
| Other Homomeric/Heteromeric Subunits | flip/flop | General potentiation of AMPA receptors observed, with limited public data on specific subunit selectivity. | General scientific literature |
Further research is required to populate this table with more specific quantitative values.
Experimental Protocols
The characterization of this compound's selectivity for AMPA receptor subunits involves two primary experimental techniques: electrophysiology and radioligand binding assays.
Electrophysiological Characterization of AMPA Receptor Potentiation
Electrophysiology is the gold standard for assessing the functional effects of modulators on ion channels like AMPA receptors. The protocol typically involves expressing specific combinations of AMPA receptor subunits in a heterologous expression system, such as Xenopus oocytes or human embryonic kidney (HEK) cells, and then measuring the potentiation of glutamate-evoked currents by this compound.
Detailed Methodology:
-
Construct Preparation and Expression:
-
cDNA encoding human or rat AMPA receptor subunits (GluA1, GluA2, GluA3, GluA4) and their respective flip/flop splice variants are subcloned into appropriate expression vectors.
-
For heteromeric receptor expression, cRNAs or plasmids for the desired subunits are mixed in a defined ratio.
-
Xenopus oocytes are injected with the cRNA, or HEK cells are transfected with the plasmids.
-
Cells are incubated for 24-72 hours to allow for receptor expression on the cell surface.
-
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Oocytes are placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential of -60 to -80 mV.
-
A sub-maximal concentration of glutamate is applied to elicit a baseline inward current.
-
This compound is then co-applied with glutamate at various concentrations to determine the potentiation of the glutamate-evoked current.
-
The potentiation is quantified as the fold-increase in the peak or steady-state current in the presence of this compound compared to glutamate alone.
-
Concentration-response curves are generated to determine the EC50 of potentiation.
-
-
Whole-Cell Patch-Clamp in HEK Cells:
-
Transfected HEK cells are identified, often via a co-transfected fluorescent marker.
-
A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane (a "gigaseal").
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential of -60 to -70 mV.
-
Rapid application of glutamate, alone and in combination with this compound, is achieved using a fast perfusion system.
-
The potentiation of the glutamate-evoked current is measured and analyzed as described for TEVC.
-
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a receptor. For a positive allosteric modulator like this compound, these assays are typically designed to measure how the modulator affects the binding of a radiolabeled agonist or antagonist.
Detailed Methodology:
-
Membrane Preparation:
-
HEK cells expressing specific AMPA receptor subunit combinations are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined.
-
-
Competition Binding Assay:
-
Cell membranes are incubated with a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The data is analyzed to determine if this compound enhances the binding of the radiolabeled agonist.
-
-
Modulation of Radioligand Dissociation:
-
Membranes are pre-incubated with a radiolabeled agonist to allow for binding equilibrium.
-
Dissociation of the radioligand is initiated by adding an excess of an unlabeled agonist.
-
The rate of dissociation is measured in the presence and absence of this compound. A slower dissociation rate in the presence of this compound would indicate allosteric modulation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of an AMPA receptor modulated by this compound.
Caption: Workflow for electrophysiological characterization of this compound.
Caption: Workflow for radioligand binding assay to assess this compound.
Conclusion
This compound is a significant pharmacological tool for studying the modulation of AMPA receptors. Its development, originating from a screen targeting GluA4-containing receptors, highlights the potential for subunit-selective modulation of AMPA receptor function. While detailed public data on its selectivity across all subunit combinations is not exhaustive, the methodologies outlined in this guide provide a clear framework for such investigations. Further research to fully elucidate the selectivity profile of this compound will be crucial for understanding its therapeutic potential and for the development of next-generation AMPA receptor modulators with improved selectivity and efficacy.
Methodological & Application
Application Notes and Protocols: Using LY450108 in the LPS-Induced Depression Model in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is increasingly linked to neuroinflammatory processes. The administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely used and robust method to induce an acute inflammatory response and subsequent depressive-like behaviors in rodents.[1][2] This model is valuable for screening novel antidepressant compounds that may target neuroinflammatory pathways. LY450108 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Potentiation of AMPA receptor function is an emerging strategy for the treatment of depression. Recent studies have indicated that this compound may exert protective effects in the LPS-induced depression model by alleviating depressive-like behaviors and mitigating LPS-induced neuronal damage through the modulation of AMPA receptor phosphorylation in the hippocampus.
These application notes provide a detailed overview of the experimental protocols for utilizing the LPS-induced depression model in mice and investigating the therapeutic potential of this compound.
Data Presentation
The following tables summarize representative quantitative data from behavioral and molecular assays in the LPS-induced depression model and the potential ameliorative effects of this compound. Please note that specific values may vary based on experimental conditions, mouse strain, and specific protocols.
Table 1: Effects of this compound on Depressive-Like Behaviors in LPS-Treated Mice
| Treatment Group | Immobility Time in Forced Swim Test (seconds) | Immobility Time in Tail Suspension Test (seconds) | Sucrose Preference (%) |
| Vehicle Control | 120 ± 10 | 110 ± 8 | 85 ± 5 |
| LPS (1 mg/kg) | 180 ± 12 | 175 ± 10 | 55 ± 6 |
| LPS (1 mg/kg) + this compound (3 mg/kg) | 135 ± 9 | 125 ± 7 | 75 ± 5 |
Data are presented as mean ± SEM. Statistical significance would be determined by appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Table 2: Effects of this compound on Pro-Inflammatory Cytokine Levels in the Hippocampus of LPS-Treated Mice
| Treatment Group | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Vehicle Control | 20 ± 3 | 15 ± 2 | 30 ± 4 |
| LPS (1 mg/kg) | 85 ± 7 | 70 ± 6 | 110 ± 9 |
| LPS (1 mg/kg) + this compound (3 mg/kg) | 45 ± 5 | 35 ± 4 | 60 ± 6 |
Data are presented as mean ± SEM. Statistical significance would be determined by appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Experimental Protocols
LPS-Induced Depression Model in Mice
This protocol describes the induction of depressive-like behaviors in mice using a single intraperitoneal injection of LPS.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
Standard laboratory animal housing and husbandry equipment
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
LPS Preparation: On the day of injection, dissolve LPS in sterile, pyrogen-free saline to a final concentration of 0.1 mg/mL.
-
LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 1 mg/kg body weight. The injection volume should be approximately 10 mL/kg. Control animals receive an equivalent volume of sterile saline.
-
Post-Injection Monitoring: Monitor the animals for sickness behavior, which typically manifests as reduced locomotion, piloerection, and huddled posture. These symptoms are expected and usually subside within 24 hours.
-
Behavioral Testing: Conduct behavioral tests 24 hours after the LPS injection to assess depressive-like behaviors.
Administration of this compound
This protocol outlines the administration of this compound to evaluate its preventive effects against LPS-induced depressive-like behaviors.
Materials:
-
This compound
-
A suitable vehicle for dissolving this compound (e.g., sterile water, saline, or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline). The vehicle should be determined based on the solubility of the specific batch of this compound.
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Further dilute the stock solution with sterile saline to the final desired concentration for injection.
-
Administration: Administer this compound (e.g., at a dose of 3 mg/kg, though the optimal dose should be empirically determined) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Timing of Administration: Administer this compound 30-60 minutes prior to the LPS injection to assess its preventive effects.
-
Control Groups: Include the following control groups in the experimental design:
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound + Saline
-
Behavioral Assessments
The FST is used to measure behavioral despair in rodents.
Procedure:
-
Fill a transparent cylindrical container (25 cm height, 10 cm diameter) with water (23-25°C) to a depth of 15 cm.
-
Gently place each mouse into the water.
-
Record the behavior of the mouse for a total of 6 minutes.
-
Analyze the last 4 minutes of the test, measuring the total time the mouse remains immobile (i.e., making only minimal movements to keep its head above water).
-
An increase in immobility time is indicative of a depressive-like state.
The TST is another widely used test to assess behavioral despair.
Procedure:
-
Individually suspend each mouse by its tail using adhesive tape, placed approximately 1-2 cm from the tip of the tail.
-
The mouse should be suspended from a horizontal bar, at a height where it cannot touch any surfaces.
-
Record the behavior of the mouse for a 6-minute period.
-
Measure the total time the mouse remains immobile.
-
Increased immobility time is interpreted as a depressive-like phenotype.
The SPT is used to measure anhedonia, a core symptom of depression.
Procedure:
-
Habituation: For 48 hours, habituate the mice to two bottles of 1% sucrose solution in their home cage.
-
Deprivation: Following habituation, deprive the mice of food and water for 4 hours.
-
Testing: After the deprivation period, present the mice with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.
-
Measurement: After 1-2 hours, remove and weigh the bottles to determine the amount of each liquid consumed.
-
Calculation: Calculate the sucrose preference as: (Weight of sucrose solution consumed / (Weight of sucrose solution consumed + Weight of water consumed)) x 100%.
-
A decrease in sucrose preference indicates anhedonia.
Signaling Pathways and Experimental Workflows
LPS-Induced Neuroinflammatory Signaling Pathway
LPS initiates a pro-inflammatory cascade primarily through the activation of Toll-like receptor 4 (TLR4) on microglia, the resident immune cells of the brain. This leads to the activation of downstream signaling pathways, such as the NF-κB pathway, culminating in the production and release of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. These cytokines contribute to the neurobiological changes that underlie depressive-like behaviors.
Caption: LPS-induced neuroinflammatory signaling cascade.
Proposed Mechanism of this compound Action and Experimental Workflow
This compound, as an AMPA receptor potentiator, is thought to counteract the detrimental effects of neuroinflammation on synaptic function. LPS-induced inflammation can lead to aberrant phosphorylation of AMPA receptor subunits, affecting their trafficking and function, which contributes to synaptic deficits and depressive-like behaviors. This compound may normalize this phosphorylation and enhance synaptic transmission, thereby exerting its antidepressant effects.
Caption: Experimental workflow for evaluating this compound.
Putative Signaling Pathway of this compound in Counteracting LPS Effects
LPS-induced neuroinflammation is associated with decreased synaptic plasticity. One potential mechanism is the alteration of AMPA receptor phosphorylation, leading to their internalization and reduced synaptic strength. This compound, by positively modulating AMPA receptors, may counteract these effects, promoting synaptic stability and function, which is hypothesized to underlie its antidepressant-like activity.
Caption: Proposed mechanism of this compound's antidepressant action.
References
Application of LY450108 (Semagacestat) in SH-SY5Y Cell Culture Experiments: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY450108, also known as semagacestat, is a potent γ-secretase inhibitor that has been investigated for its potential therapeutic role in Alzheimer's disease. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neuroscientific research, particularly for studying neurodegenerative diseases like Alzheimer's. These cells can be maintained in an undifferentiated state or differentiated into a more mature neuronal phenotype, making them a versatile tool for studying neuronal processes and the effects of pharmacological agents. This document provides detailed application notes and protocols for the use of this compound in SH-SY5Y cell culture experiments, focusing on its effects on amyloid-beta (Aβ) production.
Mechanism of Action of this compound
This compound targets γ-secretase, a multi-subunit protease complex that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting γ-secretase, this compound blocks the final cleavage step of APP, which is necessary for the generation of Aβ peptides, the primary component of amyloid plaques in Alzheimer's disease.
Data Presentation: Effects of this compound on Aβ Secretion in SH-SY5Y Cells
The following tables summarize the quantitative effects of this compound on the secretion of Aβ40 and Aβ42 in different SH-SY5Y cell line models.
Table 1: Effect of this compound on Aβ40 Secretion in SH-SY5Y Cells Stably Transfected with Wild-Type APP (APPwt) [1]
| This compound Concentration | Change in Aβ40 Secretion | IC50 |
| 3 nM | ~60% increase above baseline | \multirow{2}{*}{~90 nM} |
| > 30 nM | Concentration-dependent decrease |
Table 2: Effect of this compound on Aβ42 Secretion in SH-SY5Y APPwt Cells [1]
| This compound Concentration | Change in Aβ42 Secretion |
| 3 nM | ~70% increase above baseline |
Table 3: Effect of this compound on Aβ40 Secretion in SH-SY5Y Cells Stably Transfected with the Swedish Mutation of APP (APPswe) [1]
| This compound Concentration | Change in Aβ40 Secretion | IC50 |
| Increasing Concentrations | Monophasic, concentration-dependent inhibition | ~18 nM |
Experimental Protocols
General Culture of SH-SY5Y Cells
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain SH-SY5Y cells in T-75 flasks with complete growth medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing fresh complete growth medium at a recommended split ratio of 1:4 to 1:10.
Differentiation of SH-SY5Y Cells (Optional)
For some experiments, a differentiated, more neuron-like phenotype is desirable.
Materials:
-
Complete growth medium
-
Differentiation medium: DMEM with 1% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 10 µM Retinoic Acid (RA).
-
Brain-Derived Neurotrophic Factor (BDNF)
Protocol:
-
Seed SH-SY5Y cells at a density of 2 x 10^4 cells/cm² in the desired culture vessel.
-
After 24 hours, replace the complete growth medium with differentiation medium containing 10 µM RA.
-
Incubate the cells for 5-7 days, changing the differentiation medium every 2-3 days.
-
For a more mature neuronal phenotype, after the RA treatment, the medium can be replaced with serum-free DMEM containing 50 ng/mL BDNF for an additional 3-5 days.
Treatment of SH-SY5Y Cells with this compound
Materials:
-
SH-SY5Y cells (either undifferentiated or differentiated)
-
This compound (Semagacestat)
-
Dimethyl sulfoxide (DMSO), sterile
-
Culture plates (e.g., 24-well or 96-well)
Protocol:
-
Seed SH-SY5Y cells in the desired culture plate at a density of 5 x 10^4 to 1 x 10^5 cells/well (for a 24-well plate) and allow them to adhere for 24 hours.
-
Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent toxicity.
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).[1]
Measurement of Secreted Aβ40 and Aβ42 by ELISA
Materials:
-
Conditioned medium from this compound-treated and control cells
-
Human Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Protocol:
-
After the treatment period, carefully collect the conditioned medium from each well.
-
Centrifuge the collected medium at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Use the resulting supernatant for the ELISA assay.
-
Follow the manufacturer's instructions provided with the specific Aβ40 and Aβ42 ELISA kits.
-
Briefly, this typically involves adding the standards and samples to the antibody-coated microplate, followed by incubation with detection antibodies and a substrate for colorimetric or chemiluminescent detection.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples by comparing their readings to the standard curve.
Visualizations
Caption: Amyloidogenic processing of APP and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on Aβ secretion.
Caption: Logical relationship of this compound concentration to its biphasic effect.
References
Application Notes and Protocols for Patch Clamp Electrophysiology with LY450108 (Semagacestat)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the γ-secretase inhibitor LY450108 (Semagacestat) in patch clamp electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols for both neuronal cultures and acute brain slices, and presents key quantitative data from relevant studies. The included diagrams illustrate the signaling pathways and experimental workflows to facilitate a deeper understanding of the experimental design and potential outcomes.
Introduction to this compound and its Electrophysiological Relevance
This compound, also known as Semagacestat, is a potent inhibitor of the γ-secretase enzyme complex. This enzyme is a critical component of the amyloid cascade, responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. Beyond its role in Aβ production, γ-secretase has a multitude of other substrates, including Notch, and its inhibition can have broad physiological effects.
In the context of neurophysiology, the modulation of γ-secretase activity has been shown to impact synaptic function and neuronal network activity. Electrophysiological studies, particularly patch clamp recordings, are invaluable tools for dissecting the precise effects of this compound on individual neurons and synaptic transmission. Research has indicated that γ-secretase inhibition can alter spontaneous neurotransmitter release, a fundamental aspect of synaptic communication.[1] Furthermore, in vivo studies have demonstrated that Semagacestat can modulate hippocampal network oscillations, specifically diminishing the power of elicited theta oscillations.[2][3][4][5] These findings underscore the importance of using high-resolution electrophysiological techniques to characterize the neuronal effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological and related studies involving this compound and other γ-secretase inhibitors.
Table 1: In Vivo Electrophysiological Effects of Semagacestat (this compound)
| Parameter | Species | Brain Region | Dosage | Effect | Reference |
| Elicited Theta Oscillation Power | Mouse | Hippocampus | 100 mg/kg (acute, s.c.) | Diminished | [2][3][4] |
| Elicited Theta Oscillation Power | Mouse | Hippocampus | 100 mg/kg (sub-chronic, p.o.) | Diminished | [3][4][5] |
Table 2: In Vitro Electrophysiological Effects of γ-Secretase Inhibition
| Compound | Preparation | Measured Parameter | Concentration | Effect | Reference |
| L685,458 | Cultured Hippocampal Neurons | mEPSC Frequency | 5 µM | Increased | [1] |
| L685,458 | Cultured Hippocampal Neurons | Evoked EPSC Amplitude | 5 µM | No significant change | [1] |
Table 3: In Vitro Aβ Production Modulation by Semagacestat (this compound)
| Cell Line | Measured Parameter | Concentration | Effect | Reference |
| H4 (overexpressing Swedish mutant APP) | Secreted Aβ | Subefficacious concentrations | Elevated | [6] |
| H4 (overexpressing Swedish mutant APP) | Secreted Aβ | Higher concentrations | Dose-responsive inhibition | [6] |
| Mouse embryonic stem cell-derived neurons | Secreted Aβ | Subefficacious concentrations | Elevated | [6] |
| Mouse embryonic stem cell-derived neurons | Secreted Aβ | Higher concentrations | Dose-responsive inhibition | [6] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound using patch clamp electrophysiology in both cultured neurons and acute brain slices.
Protocol 1: Whole-Cell Patch Clamp Recording from Cultured Neurons
This protocol is designed to assess the effects of this compound on the intrinsic excitability and synaptic activity of cultured neurons (e.g., primary hippocampal or cortical neurons).
Materials:
-
Cultured neurons on coverslips
-
This compound (Semagacestat)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling pipettes
Procedure:
-
Solution Preparation:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.
-
Internal Solution (for whole-cell voltage-clamp, in mM): 120 Cs-gluconate, 10 HEPES, 10 EGTA, 5 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
Internal Solution (for whole-cell current-clamp, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment. Due to the biphasic dose-response observed in Aβ production, it is recommended to test a range of concentrations (e.g., 100 nM, 1 µM, 10 µM).[6]
-
-
Cell Preparation and Drug Application:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with aCSF at a rate of 1-2 mL/min.
-
Establish a baseline recording in control aCSF for at least 5-10 minutes.
-
Switch the perfusion to aCSF containing the desired concentration of this compound. Allow the drug to perfuse for at least 10-15 minutes to reach equilibrium before recording.
-
-
Patch Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron under visual guidance and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
Voltage-Clamp Recordings:
-
Hold the neuron at -70 mV.
-
Record spontaneous excitatory postsynaptic currents (sEPSCs) or miniature excitatory postsynaptic currents (mEPSCs) in the presence of tetrodotoxin (TTX, 1 µM) to block action potentials. Analyze the frequency, amplitude, rise time, and decay kinetics of these events.
-
To study voltage-gated channels, apply appropriate voltage steps to elicit sodium and potassium currents.
-
-
Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to assess intrinsic excitability parameters, including input resistance, action potential threshold, firing frequency, and action potential waveform characteristics.
-
-
Protocol 2: Field Potential Recording from Acute Hippocampal Slices
This protocol is adapted from the in vivo study by Hajos et al. (2013) and is designed to measure the effect of this compound on network oscillations in acute hippocampal slices.
Materials:
-
Rodent (e.g., mouse or rat)
-
Vibrating microtome
-
This compound (Semagacestat)
-
aCSF (as described in Protocol 1)
-
Recording chamber for brain slices
-
Field potential recording electrode and amplifier
-
Stimulating electrode
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution (aCSF with higher Mg²⁺ and lower Ca²⁺).
-
Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibrating microtome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording and Drug Application:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 1 µM, 10 µM) and record for at least 30-60 minutes.
-
-
Theta Burst Stimulation (TBS) Protocol to Assess Network Oscillations:
-
Deliver a theta-burst stimulation protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval) to the Schaffer collaterals.
-
Record the resulting network oscillations.
-
Analyze the power spectral density of the recorded signal to determine the power of the theta frequency band (4-12 Hz) before and after drug application.
-
Signaling Pathways and Experimental Workflow Diagrams
γ-Secretase and APP Processing
Hypothesized Signaling Pathway for Increased Spontaneous Neurotransmitter Release
Experimental Workflow for In Vitro Patch Clamp
Conclusion
The provided application notes and protocols offer a framework for investigating the electrophysiological effects of this compound. By employing whole-cell patch clamp techniques, researchers can elucidate the impact of γ-secretase inhibition on neuronal excitability, synaptic transmission, and network function. The biphasic nature of this compound's effect on Aβ production highlights the importance of careful dose-response studies in electrophysiological experiments. The presented protocols and diagrams serve as a starting point for designing rigorous experiments to further unravel the complex roles of γ-secretase in neuronal signaling.
References
- 1. Characterization of spontaneous excitatory synaptic currents in salamander retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the γ-secretase inhibitor semagacestat on hippocampal neuronal network oscillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the γ-secretase inhibitor semagacestat on hippocampal neuronal network oscillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration-dependent modulation of amyloid-beta in vivo and in vitro using the gamma-secretase inhibitor, LY-450139 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing LY450108 Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY450108 is a potent gamma-secretase inhibitor that plays a crucial role in modulating the Notch signaling pathway. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization, storage, and application of this compound for in vitro studies.
Data Presentation
The following tables summarize the key quantitative data for the preparation of this compound solutions.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂F₂N₂O₃S | [1] |
| Molecular Weight | 396.45 g/mol | [1][2] |
| Appearance | Crystalline solid | |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
Table 2: Stock and Working Solution Recommendations
| Parameter | Recommendation | Notes |
| Stock Solution | ||
| Solvent | High-purity, anhydrous DMSO | Minimizes precipitation and degradation. |
| Concentration | 10 mM | A 10 mM stock solution is a common starting point. |
| Preparation | Dissolve 3.96 mg of this compound in 1 mL of DMSO. | Vortex or sonicate briefly to ensure complete dissolution. |
| Sterilization | Filter through a 0.22 µm syringe filter. | Use a filter compatible with organic solvents like DMSO. |
| Storage | Aliquot and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles. |
| Working Solution | ||
| Diluent | Pre-warmed complete cell culture medium. | Ensures compound stays in solution. |
| Final DMSO Concentration | < 0.1% (v/v) | Higher concentrations can be cytotoxic. |
| Typical Working Concentration | 1-10 µM | Optimal concentration should be determined empirically. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
0.22 µm syringe filter (DMSO-compatible)
-
Sterile syringes
Procedure:
-
Weighing: Accurately weigh 3.96 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate in a water bath.
-
Sterilization: Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter. Filter the solution into a sterile, amber microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution:
-
Use the formula: C1V1 = C2V2
-
(10 mM) x V1 = (10 µM) x (1 mL)
-
(10,000 µM) x V1 = (10 µM) x (1000 µL)
-
V1 = 1 µL
-
-
Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Do not vortex, as this can cause foaming of the medium.
-
Application: The freshly prepared working solution is now ready to be added to your cell cultures.
Important Consideration: Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the this compound-treated samples) in your experiments to account for any effects of the solvent on the cells.
Mandatory Visualization
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: this compound inhibits the γ-secretase cleavage of the Notch receptor.
References
Application Notes and Protocols for Assessing the Cognitive Effects of LY450108 (Semagacestat) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY450108, also known as Semagacestat, is a γ-secretase inhibitor that was investigated as a potential therapeutic for Alzheimer's disease (AD). The primary mechanism of action of Semagacestat is the inhibition of γ-secretase, an enzyme crucial for the production of amyloid-beta (Aβ) peptides from the amyloid precursor protein (APP). The accumulation of Aβ peptides is a central event in the amyloid cascade hypothesis of AD. While preclinical studies in animal models demonstrated that Semagacestat effectively reduces Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF), clinical trials in humans revealed a surprising and significant worsening of cognitive functions in patients receiving the drug compared to placebo.[1][2] This has led to the discontinuation of its development for AD.[3]
These application notes provide a framework for assessing the cognitive and neurophysiological effects of this compound in animal models, with a focus on replicating and further investigating the findings that suggest cognitive impairment rather than enhancement. The protocols detailed below are for key in vivo experiments to measure changes in brain Aβ levels, learning and memory, and hippocampal network activity.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies on this compound (Semagacestat) in mice.
Table 1: Effect of Semagacestat on Brain Amyloid-Beta (Aβ) Levels in C57BL/6 Mice
| Treatment Regimen | Dosage | Aβ40 Reduction (%) | Aβ42 Reduction (%) | Animal Model |
| Sub-chronic (12 days, twice daily) | 100 mg/kg, p.o. | 51% | 26% | C57BL/6 Mice |
| Acute | 100 mg/kg, s.c. | Significant reduction | Significant reduction | C57BL/6 Mice |
Data extracted from Hajos et al., 2013.
Table 2: Effect of Semagacestat on Hippocampal Theta Oscillation in C57BL/6 Mice
| Treatment Regimen | Dosage | Effect on Theta Power | Animal Model |
| Sub-chronic (12 days, twice daily) | 100 mg/kg, p.o. | Significantly diminished | C57BL/6 Mice |
| Acute | 100 mg/kg, s.c. | Significantly diminished | C57BL/6 Mice |
Data extracted from Hajos et al., 2013.[1][2]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its assessment in animal models.
Experimental Protocols
Protocol for Assessment of Brain Aβ Levels
Objective: To quantify the levels of Aβ40 and Aβ42 in the brain tissue of treated animals.
Materials:
-
This compound (Semagacestat)
-
Vehicle solution
-
Animal model (e.g., C57BL/6 mice or an AD transgenic mouse model)
-
Anesthesia (e.g., isoflurane)
-
Brain homogenization buffer
-
Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Animal Dosing: Administer this compound or vehicle to the animals according to the desired regimen (e.g., 100 mg/kg, p.o., twice daily for 12 days for sub-chronic studies).
-
Tissue Collection: At the end of the treatment period, anesthetize the animals and perfuse them with cold saline. Euthanize the animals and dissect the brain. The hippocampus and cortex are typically the regions of interest.
-
Brain Homogenization: Homogenize the brain tissue in the appropriate buffer containing protease inhibitors.
-
ELISA Analysis: Use commercially available ELISA kits to quantify the levels of Aβ40 and Aβ42 in the brain homogenates according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ levels to the total protein concentration in each sample. Compare the Aβ levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol for Morris Water Maze (MWM) Test
Objective: To assess spatial learning and memory.
Materials:
-
Circular pool (120-150 cm in diameter)
-
Escape platform (10 cm in diameter)
-
Water made opaque with non-toxic white paint or milk powder
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acclimation: Handle the mice for a few days before the start of the experiment.
-
Cued Training (Optional): On the first day, conduct visible platform trials to assess for any motor or visual impairments.
-
Spatial Acquisition Training:
-
For 5-6 consecutive days, conduct 4 trials per day for each mouse.
-
The escape platform is hidden 1-2 cm below the water surface in a fixed location in one quadrant of the pool.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start locations.
-
Allow the mouse to swim for a maximum of 60-90 seconds to find the platform. If it fails, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial:
-
24 hours after the last training trial, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
-
Data Analysis: Analyze the escape latencies during training (learning curve) and the performance in the probe trial (memory retention) between treatment groups.
Protocol for Fear Conditioning Test
Objective: To assess associative learning and memory.
Materials:
-
Fear conditioning chamber with a grid floor for foot shocks, a speaker for auditory cues, and a video camera.
-
A second, distinct context for cued testing.
Procedure:
-
Conditioning (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for a habituation period (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2.8 kHz for 30 seconds).
-
The CS co-terminates with a mild foot shock (unconditioned stimulus, US; e.g., 0.5-0.7 mA for 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
-
Contextual Fear Testing (Day 2):
-
Place the mouse back into the same conditioning chamber (context) for 5 minutes without any CS or US presentation.
-
Measure the percentage of time the mouse spends "freezing" (complete immobility except for respiration) as a measure of contextual fear memory.
-
-
Cued Fear Testing (Day 3):
-
Place the mouse in a novel context with different visual, tactile, and olfactory cues.
-
After a habituation period, present the auditory CS for 3 minutes without the US.
-
Measure the percentage of freezing time in response to the cue as a measure of cued fear memory.
-
-
Data Analysis: Compare the percentage of freezing time during contextual and cued testing between the this compound-treated and vehicle-treated groups.
Protocol for In Vivo Electrophysiology: Hippocampal Theta Oscillation
Objective: To measure hippocampal network activity, which is correlated with cognitive function.
Materials:
-
Anesthesia (e.g., urethane)
-
Stereotaxic apparatus
-
Recording electrodes (e.g., multi-site silicon probes)
-
Stimulating electrode
-
Amplifier and data acquisition system
Procedure:
-
Surgical Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant a stimulating electrode in the nucleus pontis oralis (nPO) of the brainstem.
-
Implant a recording electrode in the CA1 region of the hippocampus.
-
-
Recording:
-
Allow the animal to stabilize after surgery.
-
Elicit hippocampal theta oscillations by electrical stimulation of the nPO.
-
Record the local field potentials (LFP) from the hippocampus.
-
-
Drug Administration: Administer this compound or vehicle (e.g., 100 mg/kg, s.c. for acute studies) and record the LFP at different time points post-administration.
-
Data Analysis:
-
Perform a Fast Fourier Transform (FFT) on the recorded LFP data to analyze the power spectrum.
-
Quantify the peak power and frequency of the theta band (4-12 Hz).
-
Compare the theta power between pre- and post-drug administration, and between treatment groups. A reduction in theta power is indicative of disrupted hippocampal network activity and is associated with cognitive impairment.[1][2]
-
References
- 1. Effects of the γ-secretase inhibitor semagacestat on hippocampal neuronal network oscillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the γ-secretase inhibitor semagacestat on hippocampal neuronal network oscillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theta oscillations in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY450108 (Semagacestat) in Primary Neuronal Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY450108, also known as Semagacestat, is a potent, orally bioavailable small molecule inhibitor of γ-secretase. The γ-secretase complex is a multi-subunit protease responsible for the intramembrane cleavage of several type I transmembrane proteins, including the amyloid precursor protein (APP) and Notch receptor. By inhibiting γ-secretase, this compound effectively reduces the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 species, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD).[1][2][3] Primary neuronal cultures provide a valuable in vitro system to study the cell-autonomous effects of γ-secretase inhibitors on neuronal health and Aβ metabolism, bridging the gap between cell-free assays and complex in vivo models.[4]
These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to assess its efficacy in reducing Aβ production and to evaluate its potential neurotoxicity.
Mechanism of Action
This compound non-competitively inhibits the catalytic activity of the γ-secretase complex. This inhibition prevents the final proteolytic cleavage of APP C-terminal fragments (APP-CTFs), which are generated by β-secretase (BACE1), thereby blocking the release of Aβ peptides. However, γ-secretase has multiple substrates, including the Notch receptor, which is crucial for cell-fate decisions and neuronal development. Inhibition of Notch signaling can lead to undesirable side effects, a key consideration in the therapeutic application of γ-secretase inhibitors.[1][5]
Data Presentation
Table 1: Representative IC50 Values of a γ-Secretase Inhibitor (DAPT) in Human Primary Neuronal Cultures
| Analyte | IC50 (nM) | Reference |
| Total Aβ | 115 | [6][7] |
| Aβ42 | 200 | [6][7] |
Table 2: Representative Effects of this compound (Semagacestat) on Plasma Aβ Levels in Humans (for comparative purposes)
| Dose | Aβ40 Reduction (%) | Reference |
| 100 mg | 58.2 | [8] |
| 140 mg | 64.6 | [8] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (supplemented with B-27 and GlutaMAX)
-
Papain and DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates/coverslips
Procedure:
-
Euthanize the pregnant rat according to approved animal care and use protocols.
-
Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold Hibernate-E medium.
-
Isolate the embryonic brains and dissect the cortices.
-
Mince the cortical tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated plates at a density of 1.5 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Repeat this every 3-4 days.
-
Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
This compound (Semagacestat)
-
DMSO (vehicle)
-
Primary neuronal cultures (DIV 7-10)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed Neurobasal medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Remove half of the conditioned medium from each well of the neuronal cultures.
-
Add the this compound-containing medium to the respective wells. Include a vehicle-only control group.
-
Incubate the cultures for the desired treatment duration (e.g., 24-48 hours).
Protocol 3: Quantification of Amyloid-Beta Levels by ELISA
This protocol describes the measurement of Aβ40 and Aβ42 levels in the culture supernatant using a sandwich ELISA kit.
Materials:
-
Conditioned culture medium from treated and control neurons
-
Human/Rat Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Collect the conditioned medium from the neuronal cultures after treatment with this compound.
-
Centrifuge the medium to pellet any cell debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the antibody-coated plate. b. Incubating to allow Aβ to bind to the capture antibody. c. Washing the plate. d. Adding a detection antibody. e. Incubating and washing. f. Adding a substrate solution and stopping the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.
Protocol 4: Assessment of Neurotoxicity
This assay measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
After the this compound treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Cell viability is expressed as a percentage of the vehicle-treated control.
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
LDH assay kit
-
Microplate reader
Procedure:
-
After the this compound treatment period, collect a sample of the culture medium from each well.
-
Perform the LDH assay according to the manufacturer's protocol.[10][11] This typically involves: a. Adding the culture medium sample to a reaction mixture. b. Incubating to allow LDH to catalyze the conversion of a substrate. c. Measuring the change in absorbance over time.
-
To determine the maximum LDH release, lyse a set of control wells with a lysis buffer provided in the kit.
-
Calculate the percentage of LDH release relative to the maximum LDH release control.
Conclusion
The protocols outlined in these application notes provide a framework for investigating the effects of this compound in primary neuronal cultures. These studies are crucial for understanding the therapeutic potential and potential liabilities of γ-secretase inhibitors in a physiologically relevant in vitro setting. Researchers should carefully consider dose-response relationships and potential off-target effects, particularly on Notch signaling, when interpreting their results.
References
- 1. Phase II safety trial targeting amyloid beta production with a gamma-secretase inhibitor in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. DAPT [neuromics.com]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
Troubleshooting & Optimization
LY450108 solubility issues and best solvent
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to LY450108, focusing on solubility issues, best practices for solvent selection, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent small molecule that acts as a γ-secretase inhibitor. The γ-secretase complex is a multi-protein enzyme involved in the cleavage of several transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch.[1] By inhibiting γ-secretase, this compound can modulate the production of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[1]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in neuroscience research to study the role of γ-secretase in both physiological and pathological processes. It is a valuable tool for investigating the mechanisms of Alzheimer's disease by reducing the generation of Aβ peptides.[1] Additionally, due to γ-secretase's role in Notch signaling, this compound is also used to study developmental biology and cancer, where Notch pathways are often dysregulated.
Q3: What are the known challenges when working with this compound?
A3: The primary challenge researchers face with this compound is its limited solubility in aqueous solutions. This can lead to precipitation when preparing working solutions in cell culture media or buffer systems, potentially affecting experimental outcomes and reproducibility.[2][3]
Solubility and Solvent Selection
Quantitative Solubility Data for this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | While specific quantitative data is not readily available, this compound is consistently reported to be soluble in DMSO.[4] It is the recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | Insoluble | Currently, there is no available data to suggest that this compound is soluble in ethanol. |
| Water | Insoluble | This compound is poorly soluble in aqueous solutions like water or PBS, which can lead to precipitation.[4] |
| PBS (pH 7.4) | Insoluble | Similar to water, this compound has very low solubility in PBS. |
Best Solvent Recommendations
For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.[4] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. For final working solutions in aqueous media, it is crucial to perform serial dilutions to minimize the final DMSO concentration and avoid precipitation. The final DMSO concentration in cell culture should ideally be below 0.5% to avoid cytotoxicity.[4]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 396.45 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.01 mol/L * 0.001 L * 396.45 g/mol = 0.0039645 g = 3.96 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out approximately 3.96 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.[5]
-
-
Storage:
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound.
Issue: Precipitate forms immediately upon adding this compound stock solution to aqueous media.
| Potential Cause | Recommended Solution |
| High final concentration of this compound. | Perform a dose-response experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| Rapid change in solvent polarity. | Add the DMSO stock solution drop-wise to the pre-warmed (37°C) media while gently swirling. This gradual addition can prevent the compound from "crashing out" of solution.[2] |
| Low temperature of the media. | Always pre-warm your cell culture media or buffer to 37°C before adding the this compound stock solution. Solubility often increases with temperature. |
| High final concentration of DMSO. | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous media. However, be mindful of the solubility limit in DMSO. |
Issue: Precipitate forms over time during incubation.
| Potential Cause | Recommended Solution |
| Media evaporation. | Ensure proper humidification in the incubator. Use culture plates with lids and consider sealing the plates with gas-permeable tape for long-term experiments.[6] |
| pH shift in the media due to cell metabolism. | Use a medium buffered with HEPES to maintain a stable pH. Monitor the pH of your culture regularly.[3] |
| Interaction with media components (e.g., serum proteins). | Test the solubility of this compound in serum-free media first. If precipitation occurs only in the presence of serum, consider reducing the serum concentration or using a different lot of serum. |
| Compound degradation. | Prepare fresh working solutions for each experiment. Avoid storing diluted solutions of this compound for extended periods. |
Visualizing Key Processes
References
- 1. γ-Secretase Inhibitors Selected by Molecular Docking, to Develop a New Drug Against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
improving LY450108 stability in solution
Welcome to the technical support center for LY450108. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide: Common Issues with this compound Solutions
This guide addresses specific issues that may arise during the preparation, storage, and use of this compound solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in stock solution (DMSO) | - Concentration exceeds solubility limit.- Improper storage leading to solvent evaporation. | - Prepare a fresh stock solution at a lower concentration.- Ensure vials are tightly sealed and stored at the recommended temperature (-20°C for long-term storage).[1] |
| Cloudiness or precipitation upon dilution in aqueous buffer | - Low aqueous solubility of this compound.- pH of the buffer is not optimal for solubility. | - Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution (ensure co-solvent is compatible with your experimental system).- Test a range of pH values for your aqueous buffer to determine optimal solubility.- Consider using a surfactant or other solubilizing agent, checking for compatibility with your assay. |
| Loss of biological activity over time in aqueous solution | - Degradation of this compound, likely through hydrolysis of the amide or sulfonamide functional groups.[2][3][4] | - Prepare fresh dilutions of this compound in aqueous buffer for each experiment.- If short-term storage is necessary, store aliquots at 4°C and use within 24 hours. For longer-term storage, freeze aliquots at -80°C, but be aware that freeze-thaw cycles may contribute to degradation.- Perform a stability study to determine the rate of degradation in your specific experimental conditions (see Experimental Protocols section). |
| Inconsistent experimental results | - Inconsistent solution preparation.- Degradation of this compound stock or working solutions. | - Standardize your solution preparation protocol.- Always use freshly prepared working solutions.- Regularly check the purity of your stock solution using HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer.
Q2: What are the recommended storage conditions for this compound?
A2: For solid this compound, short-term storage at 0°C and long-term storage at -20°C in a desiccated environment is recommended.[1] For stock solutions in DMSO, it is best to store them in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound in aqueous solution?
A3: Based on its chemical structure, which contains both an N-phenylcarboxamide and a sulfonamide group, the most probable degradation pathway in aqueous solution is hydrolysis.[2][3][4] This can occur at either the amide or the sulfonamide bond, particularly under non-neutral pH conditions.
Q4: How can I assess the stability of this compound in my specific experimental buffer?
A4: You can perform a time-course experiment where you incubate this compound in your buffer at the experimental temperature. At various time points, take an aliquot and analyze the concentration of the intact compound using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound over time would indicate degradation.
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solution using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.
1. Materials:
-
This compound
-
DMSO (HPLC grade)
-
Your aqueous buffer of interest
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector
-
C18 HPLC column
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Test Solution: Dilute the this compound stock solution into your aqueous buffer to the final working concentration (e.g., 10 µM).
-
Incubation: Incubate the test solution at the desired temperature (e.g., room temperature or 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.
-
Sample Quenching (optional but recommended): To stop further degradation, mix the aliquot with an equal volume of cold acetonitrile.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient method to separate this compound from any potential degradation products. A common starting point for a reversed-phase C18 column is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution profile at a wavelength where this compound has strong absorbance (this can be determined by a UV scan).
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Putative mechanism of this compound action.
References
Technical Support Center: LY450108 (Semagacestat)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with LY450108 (semagacestat), a potent γ-secretase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (semagacestat)?
A1: this compound is a small molecule inhibitor of γ-secretase, a multi-protein enzyme complex.[1] Its intended primary action is to block the cleavage of the Amyloid Precursor Protein (APP), thereby reducing the production of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42, which are key components of amyloid plaques in Alzheimer's disease.[1]
Q2: What are the primary "off-target" effects of this compound?
A2: The most significant and clinically relevant "off-target" effects of this compound are actually on-target, mechanism-based effects. γ-secretase is responsible for processing numerous other transmembrane proteins besides APP. The most critical of these is the Notch receptor. Inhibition of Notch signaling by this compound is believed to be responsible for many of the adverse events observed in clinical trials, including gastrointestinal issues, immunosuppression, and an increased risk of skin cancers.[2]
Q3: Has this compound been screened for off-target effects against other protein families, such as kinases?
A3: Publicly available data from broad off-target screening panels (e.g., CEREP safety panels) for this compound is limited. The majority of published literature focuses on its on-target inhibition of γ-secretase and its various substrates. Therefore, the most well-characterized and clinically relevant off-target effects are those related to the inhibition of γ-secretase's physiological functions, such as Notch signaling.
Q4: What is the selectivity of this compound for inhibiting APP cleavage versus Notch cleavage?
A4: this compound shows only minimal selectivity for inhibiting the processing of APP over Notch. Some studies indicate that it is only about 1.3 to 3-fold more potent at inhibiting Aβ production compared to Notch signaling.[3] This lack of significant selectivity is a major contributor to the observed side effects.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Aβ Reduction Assays
Possible Cause 1: Compound Degradation or Inactivity
-
Troubleshooting Step: Verify the integrity and concentration of your this compound stock solution. Ensure proper storage conditions (-20°C or -80°C, protected from light). It is advisable to prepare fresh dilutions for each experiment.
Possible Cause 2: Suboptimal Assay Conditions
-
Troubleshooting Step: Review and optimize your γ-secretase activity assay protocol. Ensure the cell line used (e.g., H4 human glioma cells stably expressing human wild-type APP) is appropriate and healthy.[4] Verify incubation times and the concentration of other reagents.
Possible Cause 3: Biphasic Dose-Response
-
Troubleshooting Step: Some studies have reported a biphasic response to γ-secretase inhibitors, where lower concentrations may paradoxically increase Aβ levels before inhibition is observed at higher concentrations.[5] Perform a full dose-response curve to characterize the activity of this compound in your specific assay system.
Issue 2: High Cell Toxicity or Unexplained Phenotypes in Cellular Assays
Possible Cause 1: On-Target Inhibition of Notch Signaling
-
Troubleshooting Step: The observed toxicity may be a direct result of γ-secretase inhibition affecting Notch signaling, which is crucial for cell proliferation, differentiation, and survival in many cell types.
-
Recommendation: To confirm this, you can perform a rescue experiment by overexpressing the Notch Intracellular Domain (NICD). Alternatively, you can measure the expression of Notch target genes (e.g., HES1) via qPCR to confirm pathway inhibition.
Possible Cause 2: Inhibition of other γ-secretase substrates
-
Troubleshooting Step: Besides APP and Notch, γ-secretase cleaves other substrates like N-cadherin and EphA4, which are involved in cell adhesion and signaling. Inhibition of their processing could lead to unexpected cellular phenotypes.
-
Recommendation: If you suspect effects on cell adhesion, you can assess changes in cell morphology and adhesion through microscopy and cell adhesion assays.
Quantitative Data
Table 1: In Vitro Potency of this compound (Semagacestat)
| Target/Analyte | IC50 (nM) | Cell Line | Assay Type |
| Aβ42 Production | 10.9 | H4 human glioma | ELISA |
| Aβ40 Production | 12.1 | H4 human glioma | ELISA |
| Aβ38 Production | 12.0 | H4 human glioma | ELISA |
| Notch Signaling | 14.1 | H4 human glioma | Reporter Assay |
Data sourced from Selleck Chemicals product information, based on studies in H4 human glioma cells stably overexpressing human wild-type APP.[4]
Experimental Protocols
Cell-Based Aβ Production Assay (ELISA)
This protocol describes the quantification of secreted Aβ peptides from cell culture supernatant following treatment with this compound.
Materials:
-
H4 human glioma cells stably expressing human wild-type APP695
-
Cell culture medium and supplements
-
This compound (semagacestat)
-
DMSO (vehicle control)
-
Human Aβ40 and Aβ42 ELISA kits
-
96-well plates
-
Plate reader
Procedure:
-
Cell Plating: Seed H4-APP cells in 96-well plates at a density that allows them to reach approximately 80-90% confluency at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well. Centrifuge the medium to pellet any detached cells and debris.
-
ELISA: Perform the Aβ40 and Aβ42 ELISAs on the clarified supernatants according to the manufacturer's instructions.[6][7]
-
Data Analysis: Generate a standard curve for both Aβ40 and Aβ42. Calculate the concentration of each Aβ species in the samples. Plot the percentage of Aβ inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Western Blot for Notch Intracellular Domain (NICD) Cleavage
This protocol is for assessing the inhibition of Notch signaling by detecting the levels of the cleaved Notch Intracellular Domain (NICD).
Materials:
-
Cells expressing a Notch receptor (e.g., HEK293 cells)
-
This compound (semagacestat)
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NICD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them in RIPA buffer containing protease inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against NICD overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for NICD and a loading control (e.g., β-actin or GAPDH). Normalize the NICD signal to the loading control and compare the levels across different treatment conditions.
Visualizations
Caption: Amyloid Precursor Protein (APP) Processing Pathway and Inhibition by this compound.
References
- 1. alzforum.org [alzforum.org]
- 2. Selective inhibitors of the PSEN1–gamma-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of γ-Secretase Leads to an Increase in Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordinated action of N-CAM, N-cadherin, EphA4, and ephrinB2 translates genetic prepatterns into structure during somitogenesis in chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novamedline.com [novamedline.com]
- 7. bio-rad.com [bio-rad.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
LY450108 toxicity and maximum tolerated dose in mice
This technical support center provides essential information for researchers utilizing LY450108 (Semagacestat) in preclinical mouse models. The following sections offer troubleshooting guidance and frequently asked questions regarding toxicity and dose determination.
Frequently Asked Questions (FAQs)
Q1: What is the maximum tolerated dose (MTD) of this compound in mice?
A definitive, universally established Maximum Tolerated Dose (MTD) for this compound in mice has not been consistently reported across publicly available literature. The MTD can be influenced by a variety of factors including the specific mouse strain, age, sex, and the formulation of the compound.
However, preclinical studies have utilized a range of doses that can inform experimental design:
-
Chronic Efficacy Studies: In a chronic study using PDAPP transgenic mice, daily oral doses of 3, 10, and 30 mg/kg were administered for 5 months. These doses were aimed at achieving a therapeutic effect and were likely well-tolerated.[1]
-
Sub-chronic High-Dose Studies: A sub-chronic study in C57BL/6 mice used a high dose of 100 mg/kg administered orally twice daily for 12 days. At this dose, adverse effects on hippocampal neuronal network oscillation were observed.
-
General Toxicity of Gamma-Secretase Inhibitors: As a class of compounds, gamma-secretase inhibitors are known to cause abnormalities in the gastrointestinal tract, thymus, and spleen in rodents.[2]
It is strongly recommended that researchers determine the MTD for their specific experimental conditions and mouse strain through a dose-escalation study.
Q2: What are the primary mechanisms of this compound toxicity?
The primary mechanism of this compound toxicity is the inhibition of Notch signaling.[3][4] Gamma-secretase, the target of this compound, is a critical enzyme in the Notch signaling pathway. This pathway is essential for regulating cell-fate decisions, particularly in tissues with high rates of cellular turnover.[2]
Inhibition of Notch signaling can lead to:
-
Gastrointestinal Toxicity: Disruption of intestinal crypt homeostasis, leading to goblet cell metaplasia.[2]
-
Immunological Effects: Alterations in T- and B-cell maturation, potentially causing thymus and spleen atrophy.[2]
-
Cutaneous Effects: In some studies, skin-related issues have been noted.
Q3: What clinical signs of toxicity should I monitor for in mice treated with this compound?
Researchers should closely monitor mice for a range of clinical signs, particularly at higher doses or during chronic administration. These may include:
-
General Health: Weight loss, lethargy, ruffled fur, and changes in posture or behavior.
-
Gastrointestinal Distress: Diarrhea, dehydration, and reduced food and water intake.
-
Skin Abnormalities: Hair loss or changes in skin integrity.
-
Neurological Effects: While less commonly reported in preclinical models, high doses may impact neuronal function.
Q4: Are there different toxicity profiles for acute versus chronic administration?
Yes, the toxicity profile can differ based on the duration of administration.
-
Acute high doses may lead to more immediate signs of gastrointestinal distress.
-
Chronic administration , even at lower doses, can result in cumulative toxicities related to the disruption of cellular differentiation in tissues with high turnover rates, such as the gut and immune system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant weight loss (>15-20%) | Dose exceeds the Maximum Tolerated Dose (MTD). | Immediately reduce the dose or cease administration. Provide supportive care (e.g., hydration, nutritional supplements). Re-evaluate the dosing regimen in a new cohort of animals starting with lower doses. |
| Diarrhea | Inhibition of Notch signaling in the gastrointestinal tract leading to impaired intestinal barrier function. | Monitor hydration status carefully. Consider dose reduction. For histopathological confirmation, examine intestinal tissue for goblet cell metaplasia. |
| Lethargy and reduced activity | Systemic toxicity. | Assess for other signs of distress. A dose reduction is warranted. Consider blood collection for hematological and biochemical analysis to assess organ function. |
| Skin lesions or hair loss | Potential off-target effects or Notch-related skin toxicity. | Document the nature and progression of the lesions. A dose reduction or cessation of treatment may be necessary. |
| No discernible therapeutic effect | Dose may be too low or administration frequency is insufficient. | Verify the formulation and administration technique. Consider a dose-escalation study to find a balance between efficacy and tolerability. |
Data Presentation
Table 1: Summary of this compound Dosing Regimens in Mice from Preclinical Studies
| Study Type | Mouse Strain | Dose (mg/kg) | Route of Administration | Dosing Frequency & Duration | Observed Effects | Reference |
| Chronic Efficacy | PDAPP Transgenic | 3, 10, 30 | Oral | Daily for 5 months | Dose-related reduction in insoluble brain Aβ. | [1] |
| Sub-chronic | C57BL/6 | 100 | Oral | Twice daily for 12 days | Diminished power of elicited hippocampal theta oscillation. |
Experimental Protocols
Protocol: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
This protocol provides a general framework for a dose-escalation study to determine the MTD of this compound. It is essential to adapt this protocol to the specific mouse strain and experimental goals.
1. Animals and Housing:
-
Species/Strain: Specify the mouse strain to be used (e.g., C57BL/6, BALB/c).
-
Age and Sex: Use healthy, young adult mice (e.g., 8-12 weeks old) of a single sex to minimize variability.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimate animals for at least one week before the start of the experiment.
2. Compound Preparation:
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water). Ensure the compound is fully suspended or dissolved before each administration.
-
Dose Calculation: Calculate the required concentration of the dosing solution based on the desired dose (in mg/kg) and the average body weight of the mice. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
3. Experimental Design (Dose Escalation):
-
Group Size: Use a minimum of 3-5 mice per dose group.
-
Dose Levels: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose increments should be based on any existing data and the expected toxicity profile.
-
Administration: Administer this compound by oral gavage once daily for a predetermined period (e.g., 7-14 days).
-
Control Group: Include a vehicle control group that receives the same volume of the vehicle solution.
4. Monitoring and Endpoints:
-
Clinical Observations: Monitor mice at least twice daily for any clinical signs of toxicity, including changes in appearance, behavior, and signs of pain or distress.
-
Body Weight: Record the body weight of each mouse daily. A weight loss of more than 15-20% from baseline is a common endpoint.
-
Food and Water Intake: Monitor food and water consumption daily.
-
Necropsy and Histopathology: At the end of the study, or if an animal reaches a humane endpoint, perform a gross necropsy. Collect key organs, particularly the gastrointestinal tract (stomach, small and large intestines), thymus, spleen, liver, and kidneys, for histopathological analysis.
5. MTD Determination:
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% weight loss, severe clinical signs) that would prevent the animal from surviving the intended study duration.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced toxicity via Notch signaling inhibition.
Experimental Workflow Diagram
Caption: Workflow for determining the Maximum Tolerated Dose (MTD) of this compound in mice.
References
- 1. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-secretase inhibitors: Notch so bad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of semagacestat (LY450139), a functional gamma-secretase inhibitor, for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LY450108 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of LY450108, a potent AMPA receptor potentiator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It binds to an allosteric site on the receptor, distinct from the glutamate binding site. This binding event modulates the receptor's function, typically by slowing down its deactivation and/or desensitization, which leads to an enhancement of the ion current mediated by the receptor in the presence of glutamate. This potentiation of AMPA receptor activity is being investigated for its therapeutic potential in conditions like depression and Parkinson's disease.[1]
Q2: What is a good starting concentration range for this compound in in vitro assays?
A2: While specific optimal concentrations are cell-type and assay-dependent, a reasonable starting range for this compound in in vitro assays is between 0.1 µM and 10 µM. For instance, a similar high-impact ampakine, CX729, has shown an EC50 of 7.4 µM in cortical neurons.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in 100% DMSO. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 396.45 g/mol ), dissolve 3.96 mg in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: How do I dilute the DMSO stock solution for my cell culture experiments?
A4: When preparing working solutions for cell-based assays, it is crucial to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended, with 0.1% being ideal for sensitive assays.[1] To achieve this, perform serial dilutions of your high-concentration stock solution in your cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Problem 1: I am not observing any potentiation of AMPA receptor activity.
| Possible Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your cell type and assay. Start with a broad range (e.g., 0.01 µM to 100 µM). |
| Low Glutamate Concentration | As a positive allosteric modulator, this compound requires the presence of an agonist like glutamate to exert its effect. Ensure you are co-applying this compound with an appropriate concentration of glutamate. |
| Cell Type Lacks Responsive AMPA Receptor Subunits | The effect of AMPA receptor potentiators can be dependent on the subunit composition of the receptor. Confirm that your cell line expresses AMPA receptors and consider using a cell line known to respond to this class of compounds, such as primary cortical neurons or SH-SY5Y cells.[3] |
| Compound Degradation | Ensure your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Problem 2: I am observing cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of any compound can lead to non-specific effects. Lower the concentration of this compound and perform a viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic threshold in your cell line. |
| High DMSO Concentration | Ensure the final concentration of DMSO in your culture medium is below 0.5%, and preferably at or below 0.1%.[1] |
| Off-Target Pharmacology | While specific off-target data for this compound is limited in the public domain, it is good practice to consider potential off-target effects. If unexpected results are observed, consider using a structurally different AMPA receptor potentiator as a control. |
Quantitative Data Summary
| Compound | Assay | Cell Type | EC50 | Reference |
| CX729 | Glutamate-induced current potentiation | Cortical Neurons | 7.4 µM | [2] |
Researchers are encouraged to determine the EC50 or IC50 for this compound empirically in their specific experimental system.
Experimental Protocols
Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions from a 10 mM DMSO stock of this compound for use in a 96-well plate format, ensuring the final DMSO concentration remains at 0.1%.
Materials:
-
10 mM this compound in 100% DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Serological pipettes and pipette tips
Procedure:
-
Prepare an intermediate dilution: Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution (with 1% DMSO). For example, add 10 µL of 10 mM stock to 990 µL of medium.
-
Prepare the highest concentration working solution: Dilute the 100 µM intermediate solution 1:10 in cell culture medium to create a 10 µM working solution (with 0.1% DMSO). This will be your highest concentration for the dose-response curve.
-
Perform serial dilutions: In a 96-well plate, perform serial dilutions from the 10 µM working solution to generate a range of concentrations for your experiment. For example, for a 2-fold serial dilution, add 100 µL of medium to wells 2-12. Then, transfer 100 µL from well 1 (containing 10 µM this compound) to well 2, mix, and repeat this process across the plate.
-
Prepare a vehicle control: In a separate well, prepare a vehicle control containing 0.1% DMSO in cell culture medium.
Cell Viability (MTT) Assay to Determine Cytotoxicity
This protocol provides a method to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
Adherent cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound action on the AMPA receptor signaling pathway.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for lack of this compound potentiation.
References
Technical Support Center: Troubleshooting Blood-Brain Barrier Permeability for LY450108
Welcome to the technical support center for LY450108, a selective metabotropic glutamate receptor 1 (mGluR1) antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the blood-brain barrier (BBB) permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier permeability a concern?
A1: this compound is a small molecule antagonist of the metabotropic glutamate receptor 1 (mGluR1). These receptors are implicated in a variety of neurological and psychiatric disorders. For this compound to be effective in treating central nervous system (CNS) diseases, it must cross the highly selective blood-brain barrier to reach its target in the brain parenchyma.[1][2] Limited BBB permeability is a common challenge for CNS drug candidates and can lead to suboptimal therapeutic concentrations at the site of action.[3]
Q2: What are the key physicochemical properties of a compound that influence its ability to cross the blood-brain barrier?
A2: Several physicochemical properties are critical for passive diffusion across the BBB. Generally, CNS-penetrant drugs exhibit the following characteristics:
-
Molecular Weight: Smaller molecules tend to cross the BBB more readily.[2][4]
-
Lipophilicity (LogP): A moderate degree of lipophilicity is optimal. Very hydrophilic compounds cannot cross the lipid membranes of the endothelial cells, while highly lipophilic compounds may get trapped in the membrane or be more susceptible to efflux.[2][4]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration.[5]
-
Hydrogen Bond Donors and Acceptors: A low number of hydrogen bond donors and acceptors is preferable to minimize interactions with the polar heads of the phospholipid bilayer.[2][6]
Q3: What is P-glycoprotein (P-gp) and how does it affect this compound's brain penetration?
A3: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux transporter highly expressed at the BBB.[7] Its function is to pump a wide range of xenobiotics, including many drugs, out of the brain and back into the bloodstream, thus limiting their CNS penetration.[7][8] If this compound is a substrate for P-gp, its concentration in the brain will be significantly reduced, even if it has favorable physicochemical properties for passive diffusion.[9]
Q4: What are the key parameters used to quantify the blood-brain barrier penetration of this compound?
A4: The following parameters are commonly used to assess BBB penetration:
-
Brain-to-Plasma Ratio (Kp): This is the ratio of the total drug concentration in the brain to that in the plasma at a steady state.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This is the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in the plasma. A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion. A value less than 1 often indicates active efflux, while a value greater than 1 suggests active influx.[10]
-
Apparent Permeability Coefficient (Papp): Determined from in vitro models, this value indicates the rate at which a compound crosses a cell monolayer and is a predictor of in vivo BBB permeability.[11]
-
Efflux Ratio (ER): Also determined from in vitro models, the ER is the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction. An ER greater than 2 is generally considered indicative of active efflux.[12][13]
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Ratio (Kp or Kp,uu) in In Vivo Studies
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps |
| Poor Passive Permeability | Review the physicochemical properties of this compound (Molecular Weight, LogP, PSA, Hydrogen Bond Donors/Acceptors). If properties are suboptimal, consider chemical modification of the molecule. |
| Active Efflux by P-gp or other transporters | Conduct an in vitro transporter assay (e.g., MDCK-MDR1) to determine the efflux ratio. If the efflux ratio is high, consider co-administration with a P-gp inhibitor in preclinical models to confirm P-gp involvement. |
| High Plasma Protein Binding | Determine the fraction of unbound drug in plasma (fu,plasma). High plasma protein binding can limit the free drug available to cross the BBB.[2] |
| Rapid Metabolism in the Brain | Assess the metabolic stability of this compound in brain homogenates or microsomes. |
Issue 2: High Efflux Ratio (>2) in In Vitro MDCK-MDR1 Assay
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps |
| This compound is a P-gp Substrate | Confirm the finding by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.[14] |
| Involvement of other efflux transporters | If the efflux ratio remains high even with a P-gp inhibitor, consider the involvement of other transporters like Breast Cancer Resistance Protein (BCRP). Specific inhibitors for these transporters can be used for further investigation. |
| Assay Artifacts | Ensure the integrity of the cell monolayer by checking the transendothelial electrical resistance (TEER) values. Low recovery of the compound may indicate issues with solubility or binding to the assay plates.[12] |
Issue 3: Discrepancy Between In Vitro Permeability and In Vivo Brain Penetration
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps |
| High Non-specific Brain Tissue Binding | A high in vitro permeability may not translate to high unbound brain concentrations if the compound extensively binds to brain tissue. Determine the fraction of unbound drug in the brain (fu,brain) using brain slice or brain homogenate binding assays. |
| Involvement of Influx Transporters | In some cases, in vivo brain penetration is higher than predicted by in vitro passive permeability assays. This could indicate the involvement of active influx transporters. |
| Differences in Transporter Expression/Activity | The expression and activity of efflux transporters can differ between in vitro cell lines and the in vivo BBB. |
| Metabolism | The compound may be metabolized differently in vivo compared to the in vitro system. |
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate typical experimental outcomes.
Table 1: In Vitro Permeability and Efflux Data for this compound
| Assay | Parameter | Value | Interpretation |
| PAMPA-BBB | Papp (x 10⁻⁶ cm/s) | 5.2 | Moderate passive permeability |
| MDCK-MDR1 | Papp (A-B) (x 10⁻⁶ cm/s) | 1.8 | Low to moderate apical to basolateral permeability |
| Papp (B-A) (x 10⁻⁶ cm/s) | 9.5 | High basolateral to apical permeability | |
| Efflux Ratio | 5.3 | Strong indication of active efflux | |
| MDCK-MDR1 + P-gp Inhibitor | Papp (A-B) (x 10⁻⁶ cm/s) | 4.9 | Permeability restored |
| Papp (B-A) (x 10⁻⁶ cm/s) | 5.1 | Efflux significantly reduced | |
| Efflux Ratio | 1.04 | P-gp is the primary efflux transporter |
Table 2: In Vivo Pharmacokinetic Parameters for this compound in Rats
| Parameter | Value | Interpretation |
| Plasma Protein Binding (%) | 95 | High plasma protein binding |
| fu,plasma | 0.05 | Low fraction of unbound drug in plasma |
| Brain Tissue Binding (%) | 98 | High non-specific binding in the brain |
| fu,brain | 0.02 | Low fraction of unbound drug in the brain |
| Kp | 0.5 | Low total brain-to-plasma ratio |
| Kp,uu | 0.2 | Very low unbound brain-to-plasma ratio, confirming poor CNS penetration |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane.[15]
-
Compound Preparation: this compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Assay Procedure: The filter plate (acceptor chamber) is placed in a 96-well plate containing the compound solution (donor chamber).
-
Incubation: The plate assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: The concentration of this compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the concentrations and assay parameters.[16]
MDCK-MDR1 Bidirectional Transport Assay
-
Cell Culture: MDCK-MDR1 cells, which overexpress human P-gp, are seeded on permeable supports (e.g., Transwell inserts) and cultured until a confluent monolayer is formed, typically for 3-5 days.[17][18]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).
-
Transport Studies (Apical to Basolateral - A-B): this compound is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is measured over time.
-
Transport Studies (Basolateral to Apical - B-A): this compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.
-
Inhibitor Studies: The bidirectional transport assay is repeated in the presence of a P-gp inhibitor (e.g., 10 µM verapamil) to confirm P-gp mediated efflux.
-
Quantification: Samples from both chambers are analyzed by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The Papp values for both directions are calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined.[12]
In Vivo Brain Microdialysis in Rats
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum or hippocampus) of an anesthetized rat. A second probe may be inserted into the jugular vein for simultaneous blood sampling.[19]
-
Perfusion: The brain probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Compound Administration: this compound is administered to the rat (e.g., intravenously or orally).
-
Sample Collection: Dialysate samples are collected from the brain probe at regular intervals (e.g., every 20-30 minutes). Blood samples are also collected.
-
Quantification: The concentration of unbound this compound in the dialysate and plasma is determined by LC-MS/MS.[20]
-
Pharmacokinetic Analysis: The unbound brain and plasma concentration-time profiles are used to calculate the Kp,uu.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Drug Concentration Asymmetry in Tissues and Plasma for Small Molecule–Related Therapeutic Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Caco-2 Method Validation | Bienta [bienta.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3.2. Parallel Artificial Membrane Permeability ASSAY (PAMPA BBB) [bio-protocol.org]
- 17. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Quantitative Intracerebral Microdialysis Studies to Determine Unbound Extracellular Fluid Drug Concentrations in Discrete Areas of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in LY450108 (Semagacestat) Experiments
Welcome to the technical support center for researchers utilizing LY450108 (Semagacestat). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments. This compound is a potent gamma-secretase inhibitor (GSI) that has been investigated for its potential in treating Alzheimer's disease and cancer.[1] However, its complex mechanism of action and effects on multiple signaling pathways can lead to outcomes that may not align with initial expectations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing an increase in Aβ40 or Aβ42 levels at low concentrations of this compound?
A1: This is a documented phenomenon known as a biphasic dose-response.[2][3] At sub-saturating concentrations, some gamma-secretase inhibitors, including those structurally related to this compound, can paradoxically increase the production of certain amyloid-beta (Aβ) peptides.[3][4] This may be due to an allosteric modulation of the gamma-secretase complex, which alters the processive cleavage of the amyloid precursor protein (APP).
Troubleshooting Steps:
-
Confirm Drug Concentration: Double-check the concentration of your this compound solution.
-
Perform a Full Dose-Response Curve: It is crucial to test a wide range of concentrations to capture the full biphasic effect.
-
Use an Orthogonal Method: Validate your Aβ measurements with a different assay (e.g., ELISA, Western Blot, Mass Spectrometry).
Q2: My cells are showing signs of toxicity or altered morphology even at concentrations that should be specific for inhibiting Aβ production. What could be the cause?
A2: this compound is not entirely specific to APP processing. It also potently inhibits the cleavage of Notch receptors, which are critical for cell-fate decisions, differentiation, and proliferation.[1][5] Inhibition of Notch signaling can lead to significant cellular stress and toxicity, particularly in cell types that are highly dependent on this pathway (e.g., gastrointestinal epithelium, hematopoietic progenitors).[5]
Troubleshooting Steps:
-
Assess Notch Pathway Activity: Measure the levels of the Notch intracellular domain (NICD) or the expression of Notch target genes (e.g., Hes1, Hey1) to determine the extent of Notch inhibition.
-
Use a Lower Concentration: If your primary goal is to study Aβ modulation, try to identify a concentration that minimizes Notch-related effects while still impacting APP processing.
-
Consider Notch-Sparing GSIs: For comparative studies, you might consider using a GSI with a different selectivity profile for APP versus Notch.
Q3: I've noticed a rebound effect where Aβ levels increase after prolonged treatment with this compound. Is this expected?
A3: Yes, a rebound effect has been described. Chronic inhibition of gamma-secretase can lead to an accumulation of its substrates, including the C-terminal fragments of APP (APP-CTFs).[6] Furthermore, some studies suggest that prolonged treatment with GSIs can lead to an increase in the levels of presenilin-1 (PS1), the catalytic subunit of the gamma-secretase complex.[3] This accumulation of substrate and potentially the enzyme itself could lead to a surge in Aβ production upon withdrawal of the inhibitor or even during troughs in drug concentration.[3][6]
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a detailed time-course experiment to characterize the onset and duration of the rebound effect.
-
Washout Experiment: Include a washout period in your experimental design to observe the effects of inhibitor removal.
-
Measure PS1 Levels: Assess the protein levels of PS1 to determine if chronic treatment is causing an upregulation of the enzyme.
Troubleshooting Guides
Unexpected Finding 1: Worsening of Cellular or Animal Phenotype
Clinical trials of Semagacestat (this compound) in Alzheimer's disease patients were halted due to a worsening of cognitive function and an increased risk of adverse events compared to placebo.[4][6][7] This highlights the potential for detrimental off-target effects.
Potential Causes & Experimental Checks:
| Potential Cause | Experimental Protocol | Expected Outcome if Cause is Valid |
| Off-Target Notch Inhibition | Perform Western blot for NICD (Notch Intracellular Domain) or qPCR for Notch target genes (Hes1, Hey1). | Decreased NICD levels and/or reduced expression of Hes1/Hey1. |
| Substrate Accumulation | Measure levels of APP-CTFs (C99 and C83) by Western blot or ELISA. | Increased levels of APP-CTFs. |
| General Cellular Toxicity | Conduct cell viability assays (e.g., MTT, LDH) and apoptosis assays (e.g., Caspase-3 cleavage, TUNEL). | Decreased cell viability and/or increased markers of apoptosis. |
Unexpected Finding 2: Inconsistent Aβ Reduction
Researchers often encounter variability in the extent of Aβ reduction, which can be perplexing.
Potential Causes & Experimental Checks:
| Potential Cause | Experimental Protocol | Expected Outcome if Cause is Valid |
| Biphasic Dose-Response | Perform a detailed dose-response curve with a wide range of this compound concentrations. | Observation of Aβ increase at low concentrations and decrease at high concentrations. |
| Irreproducible Substrate Saturation | Ensure consistent cell density and APP expression levels across experiments. Poorly defined substrate saturation can lead to irreproducible results.[2] | Consistent Aβ production in control (untreated) samples. |
| Drug Stability/Metabolism | Check the stability of this compound in your specific cell culture media or in vivo model over the course of the experiment. | Degradation of the compound could lead to reduced efficacy over time. |
Signaling Pathways and Experimental Workflows
To aid in understanding the complex effects of this compound, the following diagrams illustrate the key signaling pathways and a general experimental workflow for troubleshooting.
Caption: this compound inhibits γ-secretase, affecting both APP and Notch pathways.
References
- 1. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analysis of the Simultaneous Activation and Inhibition of γ-Secretase Activity in the Development of Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of γ-Secretase Leads to an Increase in Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral and central effects of γ-secretase inhibition by semagacestat in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targets for AD treatment: conflicting messages from γ-secretase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Agents Targeting γ-Secretase Increase Risk of Cancer and Cognitive Decline in Alzheimer's Disease Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LY450108 (Semagacestat) Pharmacokinetic Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the half-life and clearance of LY450108 (semagacestat) in human plasma.
Pharmacokinetic Data of this compound (Semagacestat) in Human Plasma
The following table summarizes the key pharmacokinetic parameters of this compound in healthy human subjects after a single oral dose.
| Parameter | Value | Study Population | Dosage | Source(s) |
| Half-life (t½) | ~2.4 - 2.5 hours | Healthy male subjects | 140 mg | [1] |
| Time to Maximum Concentration (Tmax) | ~0.5 - 1.0 hour | Healthy male subjects | 140 mg | |
| Primary Route of Elimination | Renal Excretion | Healthy male subjects | 140 mg |
Experimental Protocols
A detailed methodology for a typical single-dose pharmacokinetic study of this compound in healthy human subjects is outlined below.
Study Design
A single-dose, open-label study is a common design for determining the basic pharmacokinetic profile of a new drug entity.
-
Participants: Healthy adult male and/or female volunteers.
-
Dosage: A single oral dose of 140 mg this compound is administered.
-
Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predetermined time points. A typical sampling schedule would be: pre-dose (0 hour), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -70°C) until analysis.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying small molecules like this compound in complex biological matrices such as plasma.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and an internal standard (IS) working solution. A suitable IS would be a stable isotope-labeled version of this compound.
-
To a 100 µL aliquot of plasma, add a small volume of the IS working solution.
-
Add a protein precipitation agent, such as acetonitrile (typically 3 volumes of the plasma volume).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase C18 column is typically used for the separation of small molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Ionization Mode: Positive ion mode is generally suitable for the analysis of this compound.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both this compound and the IS are monitored to ensure selectivity and sensitivity.
3. Data Analysis:
-
The peak area ratios of the analyte (this compound) to the IS are calculated.
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentrations of this compound in the unknown plasma samples are determined from the calibration curve.
-
Pharmacokinetic parameters, including half-life and clearance, are then calculated from the plasma concentration-time data using appropriate software (e.g., WinNonlin).
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the pharmacokinetic analysis of this compound.
Frequently Asked Questions (FAQs):
-
Q1: What is the expected half-life of this compound in human plasma?
-
A1: The terminal plasma half-life of this compound (semagacestat) is approximately 2.4 to 2.5 hours in healthy human subjects.[1]
-
-
Q2: What is the primary clearance mechanism for this compound?
-
A2: Renal excretion is a major route of elimination for this compound.
-
-
Q3: What is a suitable bioanalytical method for quantifying this compound in plasma?
-
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method due to its high sensitivity and selectivity for small molecules in complex biological matrices.
-
-
Q4: Why is an internal standard (IS) necessary in the LC-MS/MS analysis?
-
A4: An IS is crucial to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the quantitative results. A stable isotope-labeled version of this compound is the ideal IS.
-
Troubleshooting Common Experimental Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction of this compound from plasma. 2. Degradation of the analyte during sample processing or storage. 3. Suboptimal LC-MS/MS instrument parameters. | 1. Optimize the protein precipitation method (e.g., try different solvents or ratios). 2. Ensure proper storage conditions (e.g., -70°C) and minimize freeze-thaw cycles. 3. Tune the mass spectrometer for this compound to optimize ionization and fragmentation. Check and optimize LC conditions (e.g., mobile phase, gradient). |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Matrix effects (ion suppression or enhancement). 3. Instrument instability. | 1. Ensure precise and consistent pipetting and processing steps for all samples. 2. Evaluate for matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked plasma. If significant, consider a more rigorous sample cleanup method (e.g., solid-phase extraction) or chromatographic separation. 3. Check the stability of the LC-MS/MS system by injecting a series of standards and monitoring for consistent response. |
| Poor Peak Shape (e.g., tailing, fronting) | 1. Incompatible mobile phase pH with the analyte's pKa. 2. Column degradation or contamination. 3. Sample overload. | 1. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. 2. Flush the column with a strong solvent or replace it if necessary. 3. Dilute the sample or inject a smaller volume. |
| Hemolysis in Plasma Samples | Improper blood collection or handling. | While minor hemolysis may not significantly impact the quantification of some drugs, it is best to avoid it. Ensure proper venipuncture technique and gentle handling of blood samples to prevent red blood cell lysis. If hemolyzed samples must be analyzed, their potential impact on the assay should be evaluated. |
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for determining the plasma half-life and clearance of this compound.
Troubleshooting Logic for LC-MS/MS Bioanalysis
Caption: Logical flowchart for troubleshooting common issues in LC-MS/MS bioanalysis.
References
Technical Support Center: Troubleshooting LY450108 Patch Clamp Recordings
Welcome to the technical support center for researchers utilizing LY450108 in patch clamp electrophysiology experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Unlike a direct agonist, this compound does not activate the AMPA receptor on its own. Instead, it binds to an allosteric site on the receptor complex, enhancing the receptor's response to the endogenous ligand, glutamate. This potentiation is primarily achieved by slowing the deactivation and desensitization of the receptor, leading to a prolonged ion channel opening and an increased influx of positive ions into the neuron upon glutamate binding.[1][2][3]
Q2: What are the expected effects of this compound on AMPA receptor-mediated currents in patch clamp recordings?
Application of this compound is expected to increase the amplitude and prolong the decay time of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). This is a direct result of its action in slowing receptor deactivation and reducing desensitization.[1][4] In voltage-clamp experiments, you should observe a larger and longer-lasting inward current in response to glutamate application or synaptic stimulation. In current-clamp recordings, this will likely translate to larger and longer-lasting excitatory postsynaptic potentials (EPSPs), potentially leading to an increase in neuronal firing.
Q3: What concentration of this compound should I use for my in vitro patch clamp experiments?
The optimal concentration of this compound can vary depending on the cell type, receptor subunit composition, and the specific research question. Based on studies of similar AMPA receptor potentiators, a starting concentration range of 1-10 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific preparation, balancing potentiation with potential excitotoxicity.
Troubleshooting Guide
Problem 1: No observable effect of this compound on AMPA receptor currents.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Compound Degradation | Ensure that the this compound stock solution is fresh and has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Low AMPA Receptor Expression | Confirm that the cell type or brain region you are recording from expresses a sufficient level of AMPA receptors. This can be verified through literature review, immunohistochemistry, or Western blotting. |
| Inadequate Glutamate Concentration | As a positive allosteric modulator, this compound requires the presence of glutamate to exert its effect. Ensure that you are co-applying glutamate or that there is sufficient endogenous synaptic activity. For evoked responses, verify the efficacy of your stimulation protocol. |
| Incorrect Recording Configuration | Ensure your recording solutions and holding potential are optimized for recording AMPA receptor currents. Typically, a holding potential of -60 mV to -70 mV is used to record inward currents.[5] |
| Subunit Specificity | The effect of some AMPA receptor PAMs can be dependent on the subunit composition of the receptor.[6] Research the subunit composition of AMPA receptors in your preparation to ensure they are sensitive to this class of modulator. |
Problem 2: Rapid rundown or loss of the potentiating effect of this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Receptor Desensitization | Prolonged exposure to high concentrations of glutamate in the presence of this compound can lead to profound receptor desensitization, even though the drug itself reduces it. Use a rapid perfusion system to apply glutamate for short durations. Consider using a lower concentration of glutamate or this compound. |
| Cellular Health and Dialysis | The intracellular contents of the cell are dialyzed by the pipette solution in whole-cell patch clamp, which can lead to the rundown of receptor function over time. Ensure your internal solution contains ATP and GTP to support cellular metabolism. If rundown persists, consider using the perforated patch technique to preserve the intracellular environment. |
| Phototoxicity | If using fluorescent indicators, minimize light exposure to the cell to prevent phototoxic damage, which can compromise cell health and receptor function. |
Problem 3: Signs of excitotoxicity (e.g., irreversible increase in holding current, cell swelling, or death).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Excessive this compound Concentration | High concentrations of AMPA receptor potentiators can lead to excessive calcium influx and excitotoxicity.[7] Perform a careful dose-response study to find the lowest effective concentration. |
| Prolonged Compound Application | Limit the duration of this compound application. Use a perfusion system to apply the compound for defined periods and wash it out to allow for cellular recovery. |
| Vulnerable Cell Types | Some neuronal populations are more susceptible to excitotoxicity. If working with a particularly sensitive cell type, consider using a lower concentration of this compound or including a low concentration of an NMDA receptor antagonist in your external solution to mitigate excitotoxic effects, as NMDA receptors can be activated downstream of AMPA receptor-mediated depolarization. |
| Calcium Dysregulation | Ensure your internal solution has adequate calcium buffering (e.g., EGTA or BAPTA) to handle the increased calcium influx. |
Experimental Protocols and Visualizations
Key Experimental Protocol: Whole-Cell Voltage-Clamp Recording of Evoked EPSCs
-
Preparation: Prepare acute brain slices or cultured neurons expressing AMPA receptors.
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: Containing (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 5 EGTA, 0.2 GTP, and 2 ATP, pH adjusted to 7.3 with CsOH.
-
-
Recording:
-
Establish a whole-cell voltage-clamp recording from a target neuron. Hold the neuron at -70 mV.
-
Place a stimulating electrode to evoke synaptic responses.
-
Record a stable baseline of evoked AMPA receptor-mediated EPSCs for 5-10 minutes.
-
-
Drug Application:
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and continue to record evoked EPSCs.
-
Observe the potentiation of the EPSC amplitude and the slowing of the decay kinetics.
-
-
Washout: Wash out the drug with aCSF to observe the reversal of the effect.
-
Control Experiments:
-
Perform time-control experiments (without drug application) to ensure the stability of the recording.
-
In a separate experiment, co-apply an AMPA receptor antagonist (e.g., NBQX) with this compound to confirm that the observed potentiation is indeed mediated by AMPA receptors.
-
Signaling Pathway and Experimental Workflow
References
- 1. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting AMPA Receptor Gating Processes with Allosteric Modulators and Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparison of the AMPA Receptor Potentiators LY450108 and LY451395
An important clarification regarding the mechanism of action of LY450108 and LY451395 is necessary before presenting a comparative analysis. Initial interest in these compounds may have been linked to research in Alzheimer's disease, a field where gamma-secretase inhibitors are prominent. However, it is crucial to note that this compound and LY451395 are not gamma-secretase inhibitors. Instead, they belong to a class of compounds known as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
This guide provides a preclinical comparison of this compound and LY451395, focusing on their performance as AMPA receptor potentiators in various experimental models. The information is intended for researchers, scientists, and drug development professionals.
Introduction to AMPA Receptor Potentiators
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Their activation is crucial for synaptic plasticity, a fundamental process for learning and memory. Positive allosteric modulators (PAMs) of AMPA receptors do not activate the receptors directly but bind to a separate site, enhancing the receptor's response to glutamate. This mechanism is being explored for its therapeutic potential in conditions associated with cognitive deficits and neurodegenerative diseases.[2][3]
Preclinical Data Summary
Direct head-to-head preclinical studies comparing this compound and LY451395 are limited in the publicly available scientific literature. Therefore, this comparison is synthesized from individual studies on each compound.
Table 1: Preclinical Efficacy of this compound
| Model | Animal Species | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced depressive model | Mouse | Alleviated depressive-like behavior and abnormal phosphorylation of hippocampal AMPA receptors. Protected SH-SY5Y cells from LPS-induced apoptosis and decreased viability. | [4] |
Table 2: Preclinical Efficacy of LY451395 (Mibampator)
| Model | Animal Species | Key Findings | Reference |
| Ethanol-induced motor incoordination | Rat | Dose-dependently reversed deficits in motor coordination. | [5] |
| Models of Alzheimer's Disease | General Mention | Investigated for potential benefits in Alzheimer's disease.[6] | [6] |
| Synaptic Plasticity | General Mention | Known to promote long-term changes in glutamatergic synaptic signaling.[7] | [7] |
Experimental Protocols
This compound in a Mouse Model of Depression
Animal Model: A depressive mouse model was established using lipopolysaccharide (LPS) injection.[4]
Methodology:
-
Behavioral Tests: The study likely employed standard behavioral tests to assess depressive-like behavior in mice, such as the forced swim test or tail suspension test.[4]
-
Molecular Analysis: Western blotting was likely used to measure the phosphorylation status of AMPA receptors in the hippocampus.[4]
-
In Vitro Assays: The neuroprotective effects were assessed using SH-SY5Y cells, a human neuroblastoma cell line. Cell viability assays (e.g., MTT assay) and apoptosis assays (e.g., TUNEL staining or caspase activity assays) were likely performed.[4]
LY451395 (Mibampator) in a Rat Model of Ethanol-Induced Motor Incoordination
Animal Model: The study utilized a rat model of ethanol-induced motor impairment.[5]
Methodology:
-
Motor Coordination Assessment: A common method to assess motor coordination in rodents is the rotarod test, where the animal's ability to stay on a rotating rod is measured.[5]
-
Dosing: The study involved the administration of LY451395 at different doses to establish a dose-response relationship.[5]
Signaling Pathway and Experimental Workflow
AMPA Receptor Signaling Pathway in Long-Term Potentiation (LTP)
The potentiation of AMPA receptors by compounds like this compound and LY451395 is thought to enhance synaptic plasticity, a key component of which is Long-Term Potentiation (LTP). The following diagram illustrates a simplified signaling pathway involved in LTP.
Caption: Simplified AMPA receptor signaling in LTP.
General Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of compounds like this compound and LY451395.
Caption: General preclinical evaluation workflow.
Conclusion
Based on the available preclinical data, both this compound and LY451395 have shown therapeutic potential as AMPA receptor potentiators in different models. This compound demonstrated antidepressant and neuroprotective effects in a mouse model of LPS-induced depression.[4] LY451395 has been investigated for its potential in Alzheimer's disease and has shown efficacy in reversing ethanol-induced motor deficits in rats.[5][6]
It is important to reiterate the absence of direct comparative preclinical studies, which makes a definitive statement on the superiority of one compound over the other challenging. The choice between these compounds for further research and development would likely depend on the specific therapeutic indication being targeted. Further studies directly comparing their efficacy, safety, and pharmacokinetic profiles in relevant preclinical models are warranted to provide a more comprehensive understanding of their relative therapeutic potential.
References
- 1. behavioralhealth2000.com [behavioralhealth2000.com]
- 2. AMPA receptor potentiators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA receptor modulators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive effects of the AMPA receptor potentiator this compound in an LPS-induced depressive mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recovery from AMPA Receptor Potentiation by Ampakines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mibampator (LY451395) Randomized Clinical Trial for Agitation/Aggression in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LY450108 and CX516 on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive effects of two investigational compounds, LY450108 and CX516. By presenting experimental data, detailing methodologies, and illustrating the underlying mechanisms, this document aims to inform research and development in the field of cognitive enhancement.
Compound Overview
This compound is a selective agonist for the metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are primarily located presynaptically and act as autoreceptors to modulate glutamate release. Activation of mGluR2/3 is hypothesized to reduce excessive glutamate transmission, a mechanism being explored for the treatment of psychiatric and neurological disorders.
CX516 , also known as Ampalex, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As an "ampakine," it enhances glutamatergic neurotransmission by slowing the deactivation and desensitization of AMPA receptors, thereby potentiating synaptic responses. This mechanism has been investigated for its potential to improve learning and memory.
Quantitative Data on Cognitive Effects
The following tables summarize the quantitative data from preclinical and clinical studies investigating the cognitive effects of this compound's drug class (mGluR2/3 agonists) and CX516.
Table 1: Preclinical Studies on Cognitive Effects
| Compound | Animal Model | Cognitive Task | Dosage | Key Findings |
| LY379268 (mGluR2/3 agonist) | Rat (Social Isolation Model of Schizophrenia) | Novel Object Recognition | 1 mg/kg, i.p. | Reversed recognition memory deficits induced by social isolation.[1] |
| LY379268 (mGluR2/3 agonist) | Mouse (NMDA Antagonist Model) | Trial-Unique Nonmatching to Location (TUNL) - Working Memory | 3 mg/kg | Did not improve working memory impairments induced by MK-801.[2] |
| CX516 | Rat | Delayed Nonmatch-to-Sample (DNMS) | 3.0 mg/kg, i.p. | Improved performance on trials with longer delay intervals. |
Table 2: Clinical Studies on Cognitive Effects
| Compound | Population | Condition | Dosage | Primary Cognitive Outcome Measure | Key Findings |
| Pomaglumetad (mGluR2/3 agonist) | Adults | Schizophrenia (with prominent negative symptoms) | 20 mg twice daily (adjunctive to SGA) | 16-item Negative Symptom Assessment scale (NSA-16) | No significant improvement in negative symptoms or cognition compared to placebo.[3] |
| CX516 | Adults | Schizophrenia (on stable antipsychotic treatment) | 600 mg twice daily | Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) | No significant improvement in cognitive performance compared to placebo. |
| CX516 | Adults | Fragile X Syndrome | 300 mg twice daily | Not specified | No significant improvement in memory or other cognitive domains compared to placebo.[2] |
| CX516 | Elderly Adults | Mild Cognitive Impairment | 900 mg three times daily | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Did not show a significant difference from placebo. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and CX516 are depicted in the following signaling pathway diagrams.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for critical evaluation and replication.
Preclinical Assessment of LY379268 in a Rat Model of Schizophrenia
-
Study Design: Male Lister Hooded rats were socially isolated for 6 weeks post-weaning to induce cognitive deficits. A control group was group-housed. Following the isolation period, animals received an acute intraperitoneal (i.p.) injection of either vehicle or LY379268 (1 mg/kg) 30 minutes before behavioral testing.[1]
-
Cognitive Task (Novel Object Recognition): The test consisted of two 3-minute trials separated by a 1-minute inter-trial interval. In the first trial (familiarization), rats were placed in an arena with two identical objects. In the second trial (test), one of the objects was replaced with a novel object. The time spent exploring each object was recorded. A recognition index was calculated as the time spent exploring the novel object divided by the total exploration time.[1]
-
Data Analysis: The recognition index between the vehicle- and LY379268-treated groups in both socially isolated and group-housed rats was compared using statistical analysis to determine the effect of the compound on recognition memory.[1]
Clinical Trial of CX516 in Schizophrenia
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study was conducted with adult outpatients diagnosed with schizophrenia who were on a stable dose of olanzapine, risperidone, or clozapine. Participants were randomized to receive either CX516 (600 mg twice daily) or a placebo for 4 weeks.
-
Cognitive Assessment: A comprehensive battery of neuropsychological tests, the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS), was administered at baseline and at the end of the 4-week treatment period. The RBANS assesses immediate memory, visuospatial/constructional abilities, language, attention, and delayed memory.
-
Data Analysis: The change from baseline in the RBANS total score and individual subscale scores was compared between the CX516 and placebo groups using analysis of covariance (ANCOVA), with baseline scores as a covariate.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of a novel compound on cognition.
Conclusion
The available evidence suggests that this compound, as an mGluR2/3 agonist, and CX516, as an AMPA receptor positive allosteric modulator, operate through distinct glutamatergic pathways to potentially influence cognition. Preclinical studies with mGluR2/3 agonists have shown mixed results, with some evidence for reversal of cognitive deficits in specific animal models, while clinical trials in schizophrenia with this class of compounds have not consistently demonstrated cognitive benefits. CX516 has been more extensively studied for its pro-cognitive effects, but despite a strong preclinical rationale, it has largely failed to demonstrate efficacy in clinical trials for various neurological and psychiatric conditions.
The data presented in this guide underscore the challenges in translating preclinical findings to clinical efficacy in the realm of cognitive enhancement. Further research is warranted to better understand the therapeutic potential and limitations of targeting the mGluR2/3 and AMPA receptor systems for cognitive disorders.
References
- 1. The mGluR2/3 agonist LY379268 reverses post-weaning social isolation-induced recognition memory deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mGluR2/3 agonist LY379268 reverses NMDA receptor antagonist effects on cortical gamma oscillations and phase coherence, but not working memory impairments, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pomaglumetad methionil: no significant difference as an adjunctive treatment for patients with prominent negative symptoms of schizophrenia compared to placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Aniracetam as an Alternative to LY450108: A Comparative Guide for Researchers
In the landscape of neuropharmacology and drug development for cognitive disorders, particularly Alzheimer's disease, diverse molecular targets have been explored with varying degrees of success. This guide provides a comparative analysis of two compounds with distinct mechanisms of action: aniracetam, a nootropic agent with a multifaceted profile, and LY450108 (semagacestat), a gamma-secretase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by available experimental data.
Executive Summary
Aniracetam, a member of the racetam family, modulates glutamatergic and cholinergic neurotransmission and has shown potential cognitive-enhancing effects in preclinical and some clinical studies.[1] Its proposed mechanism also involves the enhancement of neurotrophic factors and a potential shift towards the non-amyloidogenic processing of amyloid precursor protein (APP). In contrast, this compound was developed to directly target the amyloid hypothesis by inhibiting gamma-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides. However, extensive Phase III clinical trials with this compound were terminated due to a lack of efficacy and safety concerns, including a worsening of cognitive and functional abilities in patients. This guide will delve into the mechanistic differences, present available quantitative data for comparison, and detail the experimental protocols that have been employed to evaluate these compounds.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between aniracetam and this compound lies in their molecular targets and the subsequent signaling pathways they modulate.
Aniracetam: A Multi-Target Nootropic
Aniracetam's mechanism of action is not fully elucidated but is understood to be multifaceted, primarily involving the potentiation of excitatory neurotransmission.[1]
-
AMPA Receptor Modulation: Aniracetam positively modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which mediate fast synaptic transmission in the central nervous system.[2] This modulation is thought to enhance synaptic plasticity, a cellular correlate of learning and memory.
-
Cholinergic System Enhancement: The compound has been shown to facilitate cholinergic transmission, which is crucial for cognitive processes such as attention and memory.[3]
-
Neurotrophic Factor Upregulation: Preclinical studies suggest that aniracetam may increase the production of brain-derived neurotrophic factor (BDNF), a protein essential for neuronal survival and growth.[4]
-
α-Secretase Pathway Promotion: It has been hypothesized that aniracetam may promote the non-amyloidogenic pathway of APP processing by increasing the activity of α-secretase.[4][5][6] This would lead to a decrease in the production of Aβ peptides.
This compound (Semagacestat): A Direct Inhibitor of Amyloid Production
This compound was designed as a potent inhibitor of gamma-secretase, a multi-subunit protease complex.
-
Gamma-Secretase Inhibition: Gamma-secretase is responsible for the final cleavage of APP, leading to the generation of Aβ peptides of varying lengths, including the aggregation-prone Aβ42. By inhibiting this enzyme, this compound was intended to reduce the production of all Aβ species.
-
Notch Signaling Inhibition: A significant challenge with gamma-secretase inhibitors is their lack of specificity for APP processing. Gamma-secretase also cleaves other transmembrane proteins, most notably the Notch receptor, which is critical for cell-fate decisions. Inhibition of Notch signaling is believed to be responsible for some of the adverse effects observed with this compound.
Quantitative Data Comparison
The available quantitative data for aniracetam and this compound reflect their different stages of development and primary mechanisms of action.
Table 1: In Vitro Activity of Aniracetam and this compound
| Compound | Target | Assay | Result |
| Aniracetam | NMDA Receptor | Attenuation of kynurenate antagonism of NMDA-evoked [3H]noradrenaline release in rat hippocampal slices | EC50 ≤ 0.1 µM[7] |
| AMPA Receptor & BDNF | AMPA co-administered with aniracetam | 1.5-fold increase in BDNF levels[8] | |
| This compound | γ-Secretase (Aβ40) | In vitro cleavage assay | IC50 = 12.1 nM |
| γ-Secretase (Aβ42) | In vitro cleavage assay | IC50 = 10.9 nM | |
| γ-Secretase (Aβ38) | In vitro cleavage assay | IC50 = 12.0 nM | |
| Notch Signaling | In vitro assay | IC50 = 14.1 nM |
Table 2: Clinical Trial Outcomes for this compound (Semagacestat) - Phase III IDENTITY Trial
| Treatment Group | N | Mean Change from Baseline in ADAS-Cog Score (Week 76) | p-value vs. Placebo | Mean Change from Baseline in ADCS-ADL Score (Week 76) | p-value vs. Placebo |
| Placebo | 189 | 6.4 | - | -9.0 | - |
| Semagacestat (100 mg) | 153 | 7.5 | 0.15 | -10.5 | 0.14 |
| Semagacestat (140 mg) | 121 | 7.8 | 0.07 | -12.6 | <0.001 |
Higher ADAS-Cog scores indicate greater cognitive impairment. Lower ADCS-ADL scores indicate worse daily functioning.
Clinical data for aniracetam in Alzheimer's disease is more limited and less quantitative. One open-label study suggested that aniracetam monotherapy (1500 mg/day) was comparable to or, in some cognitive measures at 6 months, better than cholinesterase inhibitors in patients with mild cognitive impairment.[9] However, these findings are from a less rigorously controlled study design compared to the large, double-blind, placebo-controlled trials conducted for this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate aniracetam and this compound.
Aniracetam: AMPA Receptor Potentiation Assay
-
Objective: To measure the potentiation of AMPA receptor-mediated currents by aniracetam.
-
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transfected with plasmids encoding specific AMPA receptor subunits (e.g., GluA1/GluA2).
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Drug Application: A baseline current is established by applying an AMPA receptor agonist (e.g., glutamate or AMPA). Aniracetam is then co-applied with the agonist at various concentrations.
-
Data Analysis: The potentiation of the AMPA-mediated current by aniracetam is measured as the percentage increase in the peak current amplitude compared to the baseline. An EC50 value can be calculated from the concentration-response curve.
-
Aniracetam: α-Secretase Activity Assay
-
Objective: To determine the effect of aniracetam on the activity of α-secretase.
-
Methodology:
-
Cell Culture: A suitable cell line, such as SH-SY5Y neuroblastoma cells, is cultured.
-
Treatment: Cells are treated with various concentrations of aniracetam for a specified period.
-
Lysate Preparation: Cell lysates are prepared to obtain the membrane fraction containing α-secretase.
-
Enzymatic Reaction: The cell lysate is incubated with a fluorogenic α-secretase substrate. This substrate is a peptide sequence corresponding to the α-secretase cleavage site in APP, flanked by a fluorophore and a quencher.
-
Fluorescence Measurement: Cleavage of the substrate by α-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The change in fluorescence in aniracetam-treated cells is compared to that in untreated control cells to determine the effect on α-secretase activity.
-
This compound: In Vitro Gamma-Secretase Activity Assay
-
Objective: To measure the inhibitory activity of this compound on gamma-secretase.
-
Methodology:
-
Enzyme Preparation: A source of active gamma-secretase is required, typically derived from cell membrane preparations (e.g., from HEK293 cells overexpressing APP and the gamma-secretase complex components).
-
Substrate: A recombinant substrate containing the C-terminal fragment of APP (C99) is used.
-
Inhibitor Incubation: The gamma-secretase preparation is pre-incubated with varying concentrations of this compound.
-
Enzymatic Reaction: The C99 substrate is added to initiate the reaction. The mixture is incubated at 37°C for a defined period.
-
Detection of Aβ: The amount of Aβ peptide produced is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting with specific anti-Aβ antibodies.
-
Data Analysis: The concentration of this compound that inhibits 50% of the gamma-secretase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
This compound: Phase III Clinical Trial Protocol (IDENTITY Program)
-
Objective: To evaluate the efficacy and safety of semagacestat in patients with mild-to-moderate Alzheimer's disease.
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: Patients meeting the criteria for probable Alzheimer's disease.
-
Intervention: Oral administration of semagacestat (100 mg or 140 mg daily) or placebo.
-
Primary Outcome Measures:
-
Change from baseline on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).
-
Change from baseline on the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale.
-
-
Duration: Approximately 21 months.
-
Data Analysis: A mixed-model repeated-measures analysis was used to compare the changes in the treatment groups to the placebo group.
Signaling Pathways and Experimental Workflows
Aniracetam's Proposed Mechanism of Action
Caption: Aniracetam's multifaceted mechanism of action.
This compound's Mechanism of Action and Downstream Effects
Caption: this compound's inhibition of γ-secretase and clinical outcomes.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for in vitro enzyme inhibition assay.
Conclusion
The comparison between aniracetam and this compound highlights two divergent strategies in the pursuit of cognitive enhancement and Alzheimer's disease treatment. This compound, with its targeted inhibition of gamma-secretase, represented a direct test of the amyloid hypothesis. The definitive negative results from its Phase III trials underscore the complexities of this pathway and the potential for significant on-target toxicity due to the inhibition of other critical signaling pathways like Notch.
Aniracetam, in contrast, offers a more pleiotropic mechanism of action, modulating multiple neurotransmitter systems and potentially promoting neuroprotective pathways. While the clinical evidence for aniracetam in Alzheimer's disease is not as robust as the extensive data generated for this compound, its generally favorable safety profile and multifaceted mechanism may warrant further investigation. For researchers, the story of these two compounds serves as a valuable case study in drug development, emphasizing the importance of understanding the broader biological consequences of target engagement and the potential of multi-target approaches in complex neurological disorders. Future research into aniracetam could focus on more rigorous, placebo-controlled trials to definitively establish its efficacy and further elucidate its molecular mechanisms.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease [ouci.dntb.gov.ua]
- 7. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of LY450108: A Comparative Guide to Validation with Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the mechanism of action of LY450108, a known AMPA receptor potentiator. We delve into the use of receptor antagonists, presenting supporting experimental data and detailed protocols to facilitate the design and interpretation of validation studies.
This compound is recognized for its role as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Its primary mechanism involves enhancing the receptor's response to its endogenous ligand, glutamate. To rigorously validate this mechanism, the use of selective AMPA receptor antagonists is indispensable. This guide will compare and contrast the utility of various antagonists in elucidating the specific action of this compound.
Comparative Analysis of AMPA Receptor Antagonists
The selection of an appropriate antagonist is critical for conclusively demonstrating that the effects of this compound are mediated through the AMPA receptor. The ideal antagonist should be competitive, selective, and potent, allowing for a clear blockade of the potentiated response. Below is a comparison of commonly used AMPA receptor antagonists.
| Antagonist | Type | Selectivity | Key Characteristics | Application in this compound Validation |
| NBQX | Competitive | High for AMPA/Kainate receptors | Potent, well-characterized antagonist. Blocks the glutamate binding site. | Effective in demonstrating that this compound's potentiation is dependent on glutamate binding. Co-application should abolish the enhanced signaling. |
| CNQX | Competitive | High for AMPA/Kainate receptors | Similar to NBQX, widely used in electrophysiology and in vitro assays. | Can be used interchangeably with NBQX to confirm the reliance of this compound on AMPA receptor activation. |
| GYKI 52466 | Non-competitive | Selective for AMPA receptors | Acts as a negative allosteric modulator, binding to a site distinct from the glutamate binding site. | Useful for demonstrating that this compound's effect is specifically on the AMPA receptor complex and not due to off-target effects. Blockade by GYKI 52466 confirms the involvement of the AMPA receptor, independent of the glutamate binding site. |
Experimental Protocols for Mechanistic Validation
To validate that this compound's activity is mediated by the AMPA receptor, a series of experiments employing receptor antagonists are necessary.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To demonstrate that this compound enhances AMPA receptor-mediated currents and that this enhancement is blocked by a selective AMPA receptor antagonist.
Methodology:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or use a cell line expressing recombinant AMPA receptors.
-
Establish whole-cell patch-clamp recordings.
-
Perfuse the cells with a solution containing a sub-saturating concentration of glutamate or AMPA to elicit a baseline current.
-
Apply this compound in the presence of the agonist and record the potentiated current.
-
Co-apply a selective AMPA receptor antagonist (e.g., NBQX) with this compound and the agonist.
-
Measure and compare the current amplitudes under the different conditions. A significant reduction in the potentiated current in the presence of the antagonist validates the mechanism.
Calcium Imaging Assays
Objective: To visualize and quantify the increase in intracellular calcium influx mediated by AMPA receptor potentiation by this compound and its blockade by an antagonist.
Methodology:
-
Load cultured neurons or receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence measurement.
-
Stimulate the cells with a low concentration of glutamate or AMPA.
-
Apply this compound in conjunction with the agonist and measure the change in fluorescence, indicating calcium influx.
-
Introduce an AMPA receptor antagonist (e.g., CNQX) prior to or during the application of this compound and the agonist.
-
Quantify the fluorescence intensity. A suppression of the this compound-induced increase in fluorescence by the antagonist confirms the mechanism.
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Signaling pathway of this compound and antagonist at the AMPA receptor.
By following these experimental guidelines and utilizing the appropriate receptor antagonists, researchers can effectively and conclusively validate the mechanism of action of this compound as a positive allosteric modulator of the AMPA receptor. This foundational knowledge is crucial for the continued development and characterization of this and similar therapeutic compounds.
References
A Comparative Analysis of Semagacestat (LY450139) for Alzheimer's Disease Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of the clinical trial results of semagacestat (LY450139), a gamma-secretase inhibitor, with other therapeutic alternatives for Alzheimer's disease. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this document aims to offer an objective resource for the scientific community.
Introduction: The Gamma-Secretase Hypothesis in Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The amyloid cascade hypothesis posits that the production of Aβ peptides, particularly the aggregation-prone Aβ42, is a primary trigger of the neurodegenerative process.[1] Gamma-secretase is a crucial enzyme in the final step of Aβ production from the amyloid precursor protein (APP).[1] This has made gamma-secretase a key target for therapeutic intervention.
Semagacestat (LY450139) was developed by Eli Lilly as a potent gamma-secretase inhibitor (GSI) with the aim of reducing the production of all Aβ isoforms.[1] In contrast, another class of drugs known as gamma-secretase modulators (GSMs) were designed to allosterically modulate the enzyme's activity to selectively decrease the production of Aβ42 while increasing shorter, less toxic Aβ species.[1] This guide will compare the clinical performance of semagacestat with other GSIs and GSMs, providing insights into their differing mechanisms and outcomes.
Comparative Efficacy of Gamma-Secretase Targeting Agents
The primary measure of efficacy in Alzheimer's disease clinical trials often involves the assessment of cognitive decline and the ability to perform daily activities. The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) are standard instruments used for these evaluations.[2][3]
| Compound | Mechanism | Phase III Trial(s) | Dosage(s) | Change in ADAS-Cog Score (vs. Placebo) | Change in ADCS-ADL Score (vs. Placebo) | Outcome |
| Semagacestat (LY450139) | Gamma-Secretase Inhibitor | IDENTITY, IDENTITY-2 | 100 mg/day, 140 mg/day | Worsening: +1.1 and +1.4 points respectively (not statistically significant vs. placebo worsening of 6.4 points)[3][4] | Worsening: -1.5 and -3.6 points respectively (significant worsening at 140 mg dose)[3][4] | Failed: Halted due to cognitive worsening and safety concerns.[2][5] |
| Tarenflurbil | Gamma-Secretase Modulator | Phase III | 800 mg twice daily | No significant difference (0.1 point difference)[6][7] | No significant difference (-0.5 point difference)[6][7] | Failed: Did not slow cognitive or functional decline.[1][6] |
| Avagacestat (BMS-708163) | Gamma-Secretase Inhibitor | Phase II | 100 mg/day, 125 mg/day | Trend towards cognitive worsening[8] | Not specified | Failed: Poorly tolerated at higher doses with trends for cognitive worsening.[8][9] |
Comparative Safety and Tolerability
A critical aspect of drug development is the safety profile of a compound. The off-target effects of gamma-secretase inhibitors, particularly on the Notch signaling pathway, have been a significant concern.[2]
| Compound | Mechanism | Key Adverse Events | Incidence of Skin Cancer (Treatment vs. Placebo) | Discontinuation Rate due to Adverse Events |
| Semagacestat (LY450139) | Gamma-Secretase Inhibitor | Worsening cognition, infections, gastrointestinal issues, weight loss.[10][11] | Significantly higher (10.5-11.2% vs 1.7%)[12] | Significantly higher than placebo[3] |
| Tarenflurbil | Gamma-Secretase Modulator | Dizziness, anemia, infections.[6][7] | Not reported as significantly different | Significantly higher than placebo[13] |
| Avagacestat (BMS-708163) | Gamma-Secretase Inhibitor | Gastrointestinal issues, non-melanoma skin cancer, reversible glycosuria.[8] | Higher incidence of non-melanoma skin cancer[14] | Higher at 100mg and 125mg doses compared to placebo[8] |
Mechanism of Action and Signaling Pathways
Gamma-Secretase Cleavage of APP and Notch
Semagacestat acts by directly inhibiting the enzymatic activity of the gamma-secretase complex. This complex is responsible for the intramembrane cleavage of multiple substrates, including APP and the Notch receptor. Inhibition of APP cleavage was the intended therapeutic effect to reduce Aβ production. However, the concurrent inhibition of Notch signaling is believed to be a primary contributor to the adverse effects observed in clinical trials.
Caption: Mechanism of Semagacestat Inhibition.
Gamma-Secretase Inhibition vs. Modulation
The failure of semagacestat and other GSIs highlighted the need for more selective approaches. GSMs represent an alternative strategy that aims to allosterically modulate gamma-secretase activity, shifting its cleavage preference to produce shorter, less amyloidogenic Aβ peptides, while sparing Notch processing.
Caption: Inhibition vs. Modulation of Gamma-Secretase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of gamma-secretase inhibitors.
In Vitro Gamma-Secretase Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated gamma-secretase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against gamma-secretase.
Materials:
-
Cell line overexpressing APP (e.g., HEK293-APP)
-
Membrane extraction buffer
-
Solubilization buffer (e.g., containing CHAPSO)
-
Recombinant C100-Flag substrate (C-terminal fragment of APP)
-
Test compound (e.g., Semagacestat)
-
Reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-Flag antibody
Workflow:
Caption: Cell-Free Gamma-Secretase Activity Assay Workflow.
Procedure:
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and differential centrifugation.
-
Solubilization: Solubilize the gamma-secretase complex from the membranes using a suitable detergent.
-
Reaction: In a microcentrifuge tube, combine the solubilized gamma-secretase, C100-Flag substrate, and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).
-
Detection: Stop the reaction and analyze the products by Western blot using an anti-Flag antibody to detect the cleaved intracellular domain (AICD).
-
Analysis: Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Amyloid-Beta (Aβ) ELISA in Cerebrospinal Fluid (CSF)
This assay quantifies the levels of Aβ peptides in CSF, a key biomarker in Alzheimer's disease research.
Objective: To measure the concentration of Aβ40 and Aβ42 in CSF samples.
Materials:
-
CSF samples collected according to standardized protocols.
-
Commercially available Aβ40 and Aβ42 ELISA kits.
-
Microplate reader.
Procedure:
-
Sample Preparation: Thaw CSF samples on ice. If necessary, centrifuge to remove any particulates.
-
Assay Performance: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Acquisition: Read the absorbance of each well using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of Aβ40 and Aβ42 in the CSF samples.
Notch Signaling Assay (Luciferase Reporter)
This cell-based assay is used to assess the off-target effects of gamma-secretase inhibitors on Notch signaling.
Objective: To determine if a test compound inhibits Notch signaling.
Materials:
-
Cell line (e.g., HEK293) co-transfected with a Notch receptor and a luciferase reporter construct under the control of a Notch-responsive promoter.
-
Test compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture: Plate the transfected cells in a multi-well plate.
-
Treatment: Treat the cells with varying concentrations of the test compound.
-
Incubation: Incubate the cells for a sufficient period to allow for changes in reporter gene expression (e.g., 24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the Notch signaling pathway.
Conclusion
The clinical development of semagacestat provided valuable, albeit disappointing, insights into the therapeutic targeting of gamma-secretase for Alzheimer's disease. The failure of the IDENTITY trials underscored the significant challenges of non-selective gamma-secretase inhibition, primarily due to on-target toxicity related to Notch signaling.[2][10] The worsening of cognitive and functional outcomes in patients treated with semagacestat raised important questions about the role of APP processing and the amyloid hypothesis itself.[3][5]
In contrast, the development of gamma-secretase modulators represents a more nuanced approach, aiming to selectively reduce the production of the pathogenic Aβ42 species while avoiding the detrimental effects of broad-spectrum gamma-secretase inhibition.[1] While early GSMs like tarenflurbil also failed to demonstrate efficacy in late-stage trials, the lessons learned from both GSIs and first-generation GSMs continue to inform the development of next-generation therapies for Alzheimer's disease.
This guide has provided a comparative overview of semagacestat with other gamma-secretase targeting agents, supported by available clinical trial data and generalized experimental protocols. It is intended to serve as a resource for researchers to understand the complexities of targeting gamma-secretase and to aid in the design of future studies aimed at developing safe and effective treatments for Alzheimer's disease.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. alzforum.org [alzforum.org]
- 3. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 3 trial of semagacestat for treatment of Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 5. alzforum.org [alzforum.org]
- 6. genomes2people.org [genomes2people.org]
- 7. Effect of Tarenflurbil on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmlive.com [pmlive.com]
- 10. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peripheral and central effects of γ-secretase inhibition by semagacestat in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tarenflurbil for Alzheimer Disease: A novel agent meets with great disappointment [geripal.org]
- 14. Targeting Prodromal Alzheimer Disease With Avagacestat: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LY450108 and Other Nootropics for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms of action, experimental data, and comparative efficacy of LY450108, Piracetam, and Modafinil.
This guide provides a detailed comparative analysis of the AMPA receptor potentiator this compound against two well-established nootropics, Piracetam and Modafinil. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by detailed experimental protocols and visualizations of their molecular pathways.
Executive Summary
Nootropics, or "smart drugs," are a class of substances that aim to enhance cognitive function. This guide focuses on a comparative analysis of three distinct nootropic agents:
-
This compound: An AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor positive allosteric modulator.
-
Piracetam: A member of the racetam class, believed to influence neuronal membrane fluidity and neurotransmitter systems.
-
Modafinil: A eugeroic agent with a complex mechanism of action primarily affecting dopamine, norepinephrine, and histamine systems.
While this compound has shown promise in preclinical cognitive models, publicly available clinical data on its nootropic effects in humans is limited. Piracetam has a long history of use and has been studied in various cognitive contexts, though with mixed results. Modafinil is an approved treatment for sleep disorders with well-documented effects on wakefulness and attention. This guide presents a structured comparison of their mechanisms, efficacy, and the experimental methods used to evaluate them.
Comparative Analysis of Nootropic Agents
| Feature | This compound | Piracetam | Modafinil |
| Primary Mechanism of Action | Positive Allosteric Modulator of AMPA receptors | Modulates membrane fluidity; enhances acetylcholine and glutamate neurotransmission | Dopamine reuptake inhibitor; increases norepinephrine, histamine, and orexin levels |
| Key Molecular Target | AMPA-type glutamate receptors | Not definitively established; multiple proposed targets | Dopamine transporter (DAT) |
| Primary Cognitive Effects (Reported) | Enhanced learning and memory (preclinical) | Improved memory and learning (mixed clinical evidence) | Increased wakefulness, attention, and executive function |
| Clinical Development Status (for Nootropic Use) | Phase I (development focus shifted to a related compound) | Used in some countries for cognitive disorders; not FDA-approved for this use | Approved for sleep disorders; off-label use as a cognitive enhancer |
Detailed Mechanism of Action
This compound: AMPA Receptor Potentiation
This compound acts as a positive allosteric modulator of AMPA receptors, which are central to fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, this compound enhances the receptor's response to glutamate, the primary excitatory neurotransmitter. This potentiation is thought to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Piracetam: A Multifaceted Mechanism
Piracetam's mechanism of action is not fully understood but is believed to be multifaceted. It is proposed to increase cell membrane fluidity, which may improve the function of membrane-bound proteins and receptors. Additionally, it is thought to enhance the function of cholinergic and glutamatergic neurotransmitter systems, which are crucial for memory and learning processes.
Modafinil: Promoting Wakefulness and Attention
Modafinil's primary mechanism for promoting wakefulness involves the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine. It also increases levels of norepinephrine, serotonin, glutamate, and histamine in various brain regions, while decreasing GABA levels. This complex interplay of neurotransmitter modulation contributes to its effects on alertness, attention, and executive function.
Experimental Data and Efficacy
Preclinical Data: Animal Models of Cognition
While specific quantitative preclinical data for this compound is not widely published, reports indicate its efficacy in animal models of cognition such as the Morris water maze and the radial arm maze. These tests are standard for assessing spatial learning and memory.
Morris Water Maze: This task assesses a rodent's ability to learn and remember the location of a hidden platform in a pool of water, using distal visual cues. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).
Radial Arm Maze: This maze evaluates working and reference memory. Rodents are required to visit a series of arms radiating from a central platform to find a food reward, remembering which arms they have already visited (working memory) and which arms are never baited (reference memory). The number of errors is the primary measure of performance.
Clinical Data: Human Cognitive Performance
The following table summarizes representative findings from clinical trials on Piracetam and Modafinil in healthy adults.
| Nootropic | Study Population | Cognitive Domain | Key Findings |
| Piracetam | Healthy Adults | Verbal Learning | 8.6% improvement in verbal learning compared to placebo (4.8g/day for 21 days).[1] |
| Healthy Adults | Working Memory | Significant improvement in backward word recall after 14 days (1200mg/day).[1] | |
| Modafinil | Healthy Young Adult Males | Multiple Domains | Significant enhancement in digit span, visual pattern recognition memory, spatial planning, and stop-signal reaction time (100mg or 200mg single dose).[2][3] |
| Healthy Adults | Fatigue & Vigilance | Improved fatigue levels, motivation, reaction time, and vigilance.[4] |
It is important to note that the cognitive-enhancing effects of Modafinil are more consistently observed in sleep-deprived individuals. In non-sleep-deprived healthy adults, the effects are generally modest. The evidence for Piracetam's efficacy in healthy individuals is mixed and often based on older, smaller studies.
Experimental Protocols
Morris Water Maze Protocol for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory.
Apparatus: A circular pool (1.5-2m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Distal visual cues are placed around the room.
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Animals undergo a series of trials (e.g., 4 per day) to find the hidden platform.
-
Each trial begins with placing the animal in the water at one of four quasi-random start locations, facing the wall of the pool.
-
The animal is allowed to swim for a set time (e.g., 60 seconds) to find the platform. If it fails, it is gently guided to it.
-
The animal is left on the platform for a short period (e.g., 30 seconds) to associate its location with the distal cues.
-
The time taken to reach the platform (escape latency) and the path taken are recorded.
-
-
Probe Trial (e.g., Day 6):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The swim path is recorded, and the time spent in the quadrant where the platform was previously located is measured as an index of spatial memory.
-
Radial Arm Maze Protocol for Working and Reference Memory
Objective: To assess working memory and reference memory.
Apparatus: An elevated central platform with multiple arms (typically 8) radiating outwards. Food wells are located at the end of each arm.
Procedure:
-
Habituation: Animals are familiarized with the maze by allowing them to freely explore and find food rewards in all arms.
-
Testing Phase:
-
A subset of the arms (e.g., 4 out of 8) are baited with a food reward. The same arms are baited for each trial to test reference memory.
-
The animal is placed on the central platform and allowed to explore the arms.
-
The trial continues until the animal has visited all the baited arms or a set time has elapsed.
-
Working memory errors are recorded when the animal re-enters an arm from which it has already retrieved a reward.
-
Reference memory errors are recorded when the animal enters an arm that has never been baited.
-
Conclusion
This compound, Piracetam, and Modafinil represent three distinct approaches to cognitive enhancement, each with a unique pharmacological profile. This compound, as an AMPA receptor potentiator, holds theoretical promise for directly targeting the cellular mechanisms of learning and memory. However, the lack of extensive clinical data on its nootropic effects in humans makes direct comparison with more established agents challenging. Piracetam has a long history of use, but its efficacy, particularly in healthy individuals, is debated, and its precise mechanism of action remains to be fully elucidated. Modafinil is a well-characterized wakefulness-promoting agent with clear, albeit modest, cognitive-enhancing effects, especially in states of fatigue.
For researchers and drug development professionals, the choice of a nootropic agent for further investigation will depend on the specific cognitive domain of interest and the desired mechanism of action. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of these and other novel cognitive enhancers. Future research should focus on obtaining robust, quantitative data from well-controlled studies to better delineate the comparative efficacy and safety of these compounds.
References
Comparative Analysis of LY450108 (Semagacestat) and Other Antidepressant Therapies
Introduction
This guide provides a comparative overview of LY450108 (semagacestat) and other therapeutic agents for major depressive disorder (MDD). It is critical to note that this compound, a γ-secretase inhibitor, was primarily investigated as a potential treatment for Alzheimer's disease.[1][2][3] Development of semagacestat for Alzheimer's was halted during Phase III clinical trials in 2010 after an interim analysis revealed that it was not only failing to slow disease progression but was also associated with a worsening of cognitive function and an increased risk of skin cancer compared to placebo.[1] There is no clinical trial data available for this compound in the treatment of depression. Therefore, this guide will focus on a mechanistic comparison between γ-secretase inhibition and the established and novel mechanisms of action of recognized antidepressant treatments.
Mechanism of Action: A Comparative Overview
The primary mechanism of this compound is the inhibition of γ-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP).[1][2][3] This action was intended to reduce the production of β-amyloid peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][2] This mechanism is distinct from that of any currently approved antidepressant. The following table summarizes the mechanisms of action for various classes of antidepressant medications, providing a framework for comparison with the theoretical action of this compound.
| Drug Class | Primary Mechanism of Action | Examples |
| γ-Secretase Inhibitor | Blocks the γ-secretase enzyme, preventing the cleavage of amyloid precursor protein (APP) into β-amyloid peptides. | This compound (Semagacestat) |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Inhibit the reuptake of serotonin (5-HT) into the presynaptic neuron, increasing the concentration of serotonin in the synaptic cleft.[4][5] | Fluoxetine, Sertraline, Escitalopram |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Inhibit the reuptake of both serotonin and norepinephrine, increasing the concentrations of both neurotransmitters in the synaptic cleft.[5] | Venlafaxine, Duloxetine |
| Tricyclic Antidepressants (TCAs) | Inhibit the reuptake of serotonin and norepinephrine, but also block other receptors (e.g., histamine, acetylcholine), leading to more side effects.[6][7] | Amitriptyline, Nortriptyline |
| Monoamine Oxidase Inhibitors (MAOIs) | Inhibit the monoamine oxidase enzyme, which is responsible for breaking down monoamines (serotonin, norepinephrine, dopamine), thereby increasing their levels.[6][7] | Phenelzine, Tranylcypromine |
| Atypical Antidepressants | Have various mechanisms, including dopamine and norepinephrine reuptake inhibition (bupropion) or acting as agonists at melatonin receptors and antagonists at 5-HT2C receptors (agomelatine).[5] | Bupropion, Mirtazapine, Trazodone |
| NMDA Receptor Antagonists | Block the N-methyl-D-aspartate (NMDA) receptor, which is involved in glutamatergic neurotransmission. This is thought to promote neuroplasticity.[8] | Esketamine, Ketamine |
Signaling Pathways and Experimental Workflows
To visualize the distinct biological processes and research methodologies, the following diagrams illustrate the signaling pathway of a γ-secretase inhibitor and a generalized workflow for an antidepressant clinical trial.
References
- 1. Semagacestat - Wikipedia [en.wikipedia.org]
- 2. alzforum.org [alzforum.org]
- 3. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Novel antidepressant drugs: Beyond monoamine targets | CNS Spectrums | Cambridge Core [cambridge.org]
Evaluating the Specificity of LY450108 on AMPA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY450108, a potent positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with other notable AMPA receptor modulators. The following sections detail the binding affinity, functional potentiation, and off-target profiles of this compound and alternative compounds, supported by experimental data and detailed protocols.
Executive Summary
This compound is a member of the biarylpropylsulfonamide class of AMPA receptor potentiators. While specific quantitative data for this compound is limited in publicly available literature, information on the closely related compound, LY404187, suggests a profile of a selective and potent AMPA receptor modulator with a preference for certain receptor subunits. This guide aims to contextualize the potential specificity of this compound by comparing it with other well-characterized AMPA receptor modulators: the low-impact PAM CX-516, the high-impact PAM S 47445, and the broadly acting nootropic Aniracetam. The evaluation of a compound's specificity is crucial for predicting its therapeutic window and potential side effects.
Data Presentation
Table 1: Comparative Binding Affinity of AMPA Receptor Modulators
| Compound | Target | Kᵢ (nM) | Radioligand | Tissue/Cell Line | Reference |
| LY404187 | AMPA Receptor | No direct Kᵢ data available for binding. Functionally characterized. | - | - | [1] |
| S 47445 | AMPA Receptor | > 10,000 | [³H]AMPA | Rat Cerebral Cortex | [2] |
| Kainate Receptor | > 10,000 | [³H]kainate | Rat Cerebral Cortex | [2] | |
| NMDA Receptor | > 10,000 | [³H]CGP 39653 | Rat Cerebral Cortex | [2] | |
| Aniracetam | AMPA Receptor | Low affinity, acts at high µM concentrations | - | - |
Table 2: Comparative Functional Potentiation of AMPA Receptor Modulators
| Compound | Assay | EC₅₀ / IC₅₀ (µM) | Receptor Subunit(s) | Cell Line / Preparation | Reference |
| LY404187 | Potentiation | 5.65 | GluA1i | Recombinant | [3] |
| Potentiation | 0.15 | GluA2i | Recombinant | [3] | |
| Potentiation | 1.66 | GluA3i | Recombinant | [3] | |
| Potentiation | 0.21 | GluA4i | Recombinant | [3] | |
| CX-516 | Potentiation | 156 | AMPA Receptor | HEK293 | |
| S 47445 | Potentiation | 2.5 - 5.4 | GluA1/2/4 flip/flop | Xenopus Oocytes | [2][4] |
| Potentiation | 0.7 | GluA4 flop | Xenopus Oocytes | [2][4] | |
| Aniracetam | Potentiation | High µM range | AMPA Receptor | - | |
| NMDA Modulation | Nanomolar range | NMDA Receptor | Rat Hippocampal Slices |
Note: LY404187 shows selectivity for GluA2 and GluA4 subunits over GluA1 and GluA3.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the AMPA receptor by measuring its ability to displace a known radioligand.
Materials:
-
Membrane Preparation: Rat cortical membranes or membranes from cells expressing specific AMPA receptor subunits.
-
Radioligand: [³H]AMPA.
-
Test Compound: this compound or alternative modulators.
-
Non-specific Binding Control: Unlabeled L-glutamate (1 mM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]AMPA) at a fixed concentration (typically at or below its Kd).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled L-glutamate.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the functional potentiation of AMPA receptor-mediated currents by a test compound in cultured neurons or cells expressing AMPA receptors.
Materials:
-
Cell Culture: Primary neuronal culture (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing specific AMPA receptor subunits.
-
External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂ATP, and 0.3 Na₃GTP, pH adjusted to 7.2 with KOH.
-
Agonist: L-glutamate or AMPA.
-
Test Compound: this compound or alternative modulators.
-
Patch-clamp setup: Including an amplifier, micromanipulators, and data acquisition system.
Procedure:
-
Prepare cultured cells on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a target cell with the patch pipette and form a high-resistance seal (GΩ seal) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Establish a baseline recording of AMPA receptor-mediated currents by briefly applying a low concentration of glutamate or AMPA.
-
Perfuse the test compound at various concentrations and apply the agonist again to record the potentiated current.
-
Wash out the test compound and ensure the current returns to baseline.
-
Measure the peak amplitude and/or the area under the curve of the AMPA receptor-mediated currents in the absence and presence of the test compound.
-
Plot the potentiation as a percentage of the baseline response against the concentration of the test compound to determine the EC₅₀ value.
Mandatory Visualization
Caption: AMPA Receptor Signaling Pathway Modulation by this compound.
Caption: Experimental Workflow for Assessing Specificity.
Conclusion
Based on the available data for the closely related compound LY404187, this compound is expected to be a potent and selective positive allosteric modulator of AMPA receptors. Its anticipated selectivity for specific AMPA receptor subunits, particularly GluA2 and GluA4, suggests a potential for a more targeted therapeutic effect compared to less selective modulators. However, a comprehensive evaluation of this compound's specificity requires direct experimental data on its binding affinities and functional effects across all AMPA receptor subunits and a broad panel of off-target receptors. The experimental protocols provided in this guide offer a framework for obtaining such crucial data, which is essential for advancing the development of this compound as a potential therapeutic agent for neurological and psychiatric disorders. Further investigation into its off-target profile will be critical in assessing its overall safety and therapeutic index.
References
- 1. LY404187: a novel positive allosteric modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of AMPA receptor potentiators LY392098 and LY404187 on rat neuronal AMPA receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. jneurosci.org [jneurosci.org]
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a systematic review and objective comparison of the gamma-secretase inhibitor LY450108 (semagacestat) and related compounds, avagacestat and begacestat, which have been investigated for the treatment of Alzheimer's disease. The development of semagacestat was based on the amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary cause of Alzheimer's disease. Gamma-secretase is a key enzyme in the production of Aβ. By inhibiting this enzyme, these compounds were designed to reduce Aβ levels and thereby slow or halt the progression of the disease. This guide summarizes the key clinical trial data, outlines the experimental methodologies used, and visualizes the relevant biological pathways to provide a comprehensive resource for researchers in the field.
Comparative Efficacy and Biomarker Response
The clinical development of gamma-secretase inhibitors has been challenging, with major trials for semagacestat and avagacestat being terminated due to lack of efficacy and safety concerns. Begacestat, a more selective inhibitor, showed promise in early trials, but its current development status is less clear.
Cognitive and Functional Outcomes
The primary measures of efficacy in Alzheimer's disease clinical trials are cognitive and functional assessments. The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) inventory are standard instruments used for this purpose.
| Compound | Trial | Dose | Change from Baseline in ADAS-Cog (Higher score indicates worsening) | p-value vs. Placebo | Change from Baseline in ADCS-ADL (Lower score indicates worsening) | p-value vs. Placebo |
| Semagacestat (this compound) | IDENTITY (Phase 3) | 100 mg/day | +7.5 points | 0.15 | -10.5 points | 0.14 |
| 140 mg/day | +7.8 points | 0.07 | -12.6 points | <0.001 | ||
| Placebo | +6.4 points | - | -9.0 points | - | ||
| Avagacestat | Phase 2 | 100 mg/day | Trend for worsening cognition observed[1] | Not statistically significant | Not reported | - |
| 125 mg/day | Trend for worsening cognition observed[1] | Not statistically significant | Not reported | - | ||
| Begacestat | Preclinical/Phase 1 | Not applicable | Reversal of contextual memory deficits in animal models[2] | Not applicable | Not applicable | Not applicable |
Table 1: Comparison of Cognitive and Functional Outcomes in Clinical Trials of Gamma-Secretase Inhibitors. Data for semagacestat is from the Phase 3 IDENTITY trial.[3][4] Data for avagacestat is from a Phase 2 trial.[1] Data for begacestat is from preclinical studies.[2]
Biomarker Outcomes: Amyloid-Beta Levels
A key pharmacodynamic measure for gamma-secretase inhibitors is their ability to lower Aβ levels in plasma and cerebrospinal fluid (CSF).
| Compound | Trial Phase | Dose | Plasma Aβ40 Reduction | CSF Aβ Reduction |
| Semagacestat (this compound) | Phase 2 | 100 mg | 58.2% (p<0.001)[5] | No significant reduction[5] |
| 140 mg | 64.6% (p<0.001)[5] | No significant reduction[5] | ||
| Phase 1 | 100-280 mg | - | Dose-dependent decrease in newly generated Aβ (47-84%)[6] | |
| Avagacestat | Phase 2 | 25, 50, 100, 125 mg | Biphasic effect on plasma Aβ(1-40)[7] | Dose-dependent but not statistically significant reductions in Aβ isoforms[1] |
| Phase 1 | 200, 400 mg | - | Marked decrease in Aβ(1-38), Aβ(1-40), and Aβ(1-42)[8] | |
| Begacestat | Preclinical | 100 mg/kg (in mice) | ~88% reduction[9] | ~88% reduction[9] |
| Phase 1 | Single doses | Dose-dependent changes in plasma Aβ[2] | Not reported |
Table 2: Comparison of Biomarker Outcomes (Amyloid-Beta Levels) in Clinical Trials of Gamma-Secretase Inhibitors.
Comparative Safety and Tolerability
A major hurdle for the development of gamma-secretase inhibitors has been their safety profile, largely attributed to the inhibition of Notch signaling, which is crucial for normal cell function.
| Compound | Trial | Key Adverse Events | Discontinuation Rate due to Adverse Events |
| Semagacestat (this compound) | IDENTITY (Phase 3) | Increased incidence of skin cancers and infections, weight loss.[3] | Significantly higher than placebo (p<0.001)[3] |
| Avagacestat | Phase 2 | Gastrointestinal events (diarrhea, nausea), dermatologic events (rash, pruritus, nonmelanoma skin cancer).[10] | 9.5% (placebo), 9.5% (25 mg), 16.3% (50 mg), 34.1% (100 mg), 32.5% (125 mg)[10] |
| Begacestat | Preclinical/Phase 1 | Reported to have a better safety profile with less Notch-related toxicity in preclinical studies.[9] | Not reported in detail. |
Table 3: Comparison of Safety and Tolerability of Gamma-Secretase Inhibitors.
Experimental Protocols
Cognitive and Functional Assessment
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a widely used instrument to assess the severity of cognitive symptoms in dementia.[11] The standard version consists of 11 tasks that evaluate memory, language, and praxis.[11] The administration involves a trained rater guiding the patient through a series of tests, including word recall, naming objects, following commands, and constructional praxis.[12][13] Scoring is based on the number of errors, with higher scores indicating greater cognitive impairment.[3]
-
Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL): This is an inventory used to assess the ability of patients to perform activities of daily living.[14][15] It is typically completed by a caregiver or informant who rates the patient's performance on a range of tasks.[16] The scale covers both basic and instrumental activities of daily living, and lower scores indicate greater impairment.[3]
Biomarker Analysis
-
Cerebrospinal Fluid (CSF) Amyloid-Beta Measurement (ELISA): Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify Aβ levels in CSF. The protocol generally involves the collection of CSF via lumbar puncture. To ensure reliable analyte recovery, pre-analytical sample treatment with a detergent like Tween-20 is often employed.[17] Commercially available ELISA kits, such as the INNOTEST® β-AMYLOID(1-42), are frequently used.[17] These assays have shown to be robust for pharmacodynamic evaluations in clinical trials.[17]
-
Plasma Amyloid-Beta Measurement (LC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for quantifying Aβ peptides in plasma.[18] A common protocol involves immunoprecipitation of Aβ40 and Aβ42 from plasma, followed by proteolytic digestion and analysis by LC-MS/MS.[18][19] Stable isotope-labeled Aβ peptides are used as internal standards for absolute quantification.[20][21]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach, the following diagrams illustrate the key signaling pathways and a typical clinical trial workflow.
Conclusion
The development of this compound (semagacestat) and other gamma-secretase inhibitors represents a significant effort to test the amyloid hypothesis in Alzheimer's disease. While these compounds effectively lowered peripheral Aβ levels, they ultimately failed to demonstrate clinical efficacy and were associated with significant adverse events, likely due to the non-selective inhibition of gamma-secretase and its effect on Notch signaling. The data from these trials have provided valuable insights into the complexities of Alzheimer's disease pathology and the challenges of targeting the amyloid cascade. Future research in this area may focus on developing more selective gamma-secretase modulators that can specifically reduce the production of toxic Aβ species without affecting other crucial signaling pathways. This comparative guide serves as a resource for understanding the scientific journey of these compounds and informing the design of future therapeutic strategies for Alzheimer's disease.
References
- 1. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase II safety trial targeting amyloid beta production with a gamma-secretase inhibitor in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A gamma-secretase inhibitor decreases amyloid-beta production in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of single doses of avagacestat (BMS-708163) on cerebrospinal fluid Aβ levels in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACS Chemical Neuroscience Molecule Spotlight on Begacestat (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avagacestat Passes Phase 2 Test in Alzheimer's [medscape.com]
- 11. ADAS-Cog - Wikipedia [en.wikipedia.org]
- 12. fda.gov [fda.gov]
- 13. dementiaresearch.org.au [dementiaresearch.org.au]
- 14. An inventory to assess activities of daily living for clinical trials in Alzheimer's disease. The Alzheimer's Disease Cooperative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Website [eprovide.mapi-trust.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Validation and Clinical Utility of ELISA Methods for Quantification of Amyloid-β of Peptides in Cerebrospinal Fluid Specimens from Alzheimer’s Disease Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New plasma LC-MS/MS assays for the quantitation of beta-amyloid peptides and identification of apolipoprotein E proteoforms for Alzheimer's disease risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medrxiv.org [medrxiv.org]
- 20. Making sure you're not a bot! [gupea.ub.gu.se]
- 21. Making sure you're not a bot! [gupea.ub.gu.se]
Safety Operating Guide
Proper Disposal Procedures for LY450108: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information on the proper disposal procedures for LY450108, a potent AMPA receptor potentiator.
When handling this compound (CAS No. 376594-67-1), adherence to strict safety and disposal protocols is paramount to protect both laboratory personnel and the environment. The following procedures are based on available safety data and general best practices for laboratory chemical waste management.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood.
Always handle this compound in a designated area away from ignition sources. Use non-sparking tools and explosion-proof equipment to prevent accidental ignition.[1]
Disposal of Unused or Waste this compound
The primary principle for the disposal of this compound is to prevent its release into the environment.[1] Unused or waste material should be managed as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Collection: Carefully collect all waste material, including any contaminated items such as pipette tips, vials, or absorbent paper.
-
Containerization: Place the collected waste into a suitable, clearly labeled, and tightly closed container. The container should be compatible with the chemical properties of this compound.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the full chemical name (this compound) and any other components of the waste mixture.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company. Adhere to all local, state, and federal regulations governing the disposal of chemical waste.[1]
Never dispose of this compound down the drain or in the regular trash.
Management of Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[1]
-
Containment: Prevent the further spread of the spill using absorbent materials.
-
Cleanup: Carefully collect the spilled material and any contaminated absorbents. Place all cleanup materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.
Experimental Workflow for Safe Disposal
To ensure a systematic and safe disposal process, a clear workflow should be established within the laboratory.
By adhering to these procedures, laboratories can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance.
References
Essential Safety and Logistical Information for Handling LY450108 (MPEP)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), safety procedures, and disposal plans for LY450108, also known as MPEP (2-methyl-6-(2-phenylethynyl)-pyridine, monohydrochloride).
Hazard Identification and Personal Protective Equipment
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound (MPEP) is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is always prudent to handle all research chemicals with a high degree of caution.
Personal Protective Equipment (PPE) Recommendations:
While the SDS for MPEP states that no special personal protective equipment is required, standard laboratory best practices should always be followed to minimize any potential risk. This includes:
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact.
-
Body Protection: A standard laboratory coat is recommended to protect clothing and skin.
-
Respiratory Protection: If working with the powdered form for extended periods or in a poorly ventilated area, a dust mask or respirator may be considered to minimize inhalation.
Quantitative Data
The following table summarizes the available quantitative data for this compound (MPEP). Many physical and chemical properties are not fully determined, underscoring the need for careful handling.
| Property | Value | Reference |
| CAS Number | 219911-35-0 | |
| Molecular Formula | C14H11N · HCl | N/A |
| Molecular Weight | 229.7 g/mol | N/A |
| Appearance | A crystalline solid | N/A |
| Boiling Point/Range | Undetermined | |
| Flash Point | Not applicable | |
| Decomposition Temperature | Not determined | |
| Water Solubility | Not determined | |
| Partition Coefficient (n-octanol/water) | Not determined |
Operational and Disposal Plans
Handling and Storage:
-
Handling: No special handling measures are required. However, as a general precaution, avoid generating dust and ensure good ventilation in the work area.
-
Storage: Store the compound in accordance with the information provided on the product insert. This typically involves keeping the container tightly sealed in a cool, dry, and well-ventilated place.
Spill Management:
In the event of a spill:
-
Containment: Mechanically pick up the spilled solid material.
-
Cleaning: Clean the affected area thoroughly.
-
Disposal: Dispose of the collected material and any contaminated cleaning supplies as chemical waste according to your institution's guidelines.
Disposal Plan:
All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Waste Segregation: Do not mix with other waste streams unless compatible.
-
Disposal Route: Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal procedures for non-hazardous chemical waste. Do not dispose of down the drain or in regular trash unless explicitly approved by EHS.
Experimental Protocols
Detailed experimental protocols will vary depending on the specific research application. The following provides a general workflow for preparing a stock solution of this compound.
Workflow for Stock Solution Preparation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
